Product packaging for Sulfamethoxazole-NO(Cat. No.:CAS No. 29699-89-6)

Sulfamethoxazole-NO

Cat. No.: B028832
CAS No.: 29699-89-6
M. Wt: 283.26 g/mol
InChI Key: XHJLDAHBWWMCRZ-UHFFFAOYSA-N
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Description

Sulfamethoxazole-NO, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3O5S and its molecular weight is 283.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O5S B028832 Sulfamethoxazole-NO CAS No. 29699-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLDAHBWWMCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352058
Record name benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-
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Molecular Weight

283.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29699-89-6
Record name 4-Nitro-sulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29699-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-sulfamethoxazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029699896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-SULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUX9Z8AS99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Nitroso-Sulfamethoxazole: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synthesis of nitroso-sulfamethoxazole (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. This document outlines the necessary experimental protocols, summarizes key data, and visualizes the synthetic workflow and relevant biological pathways.

Nitroso-sulfamethoxazole is implicated in the idiosyncratic hypersensitivity reactions associated with sulfamethoxazole treatment. Its synthesis is essential for in-depth studies into the mechanisms of these adverse drug reactions, enabling toxicological assessments and the development of safer pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical data for nitroso-sulfamethoxazole is provided in the table below for easy reference.

PropertyValue
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide
Molecular Formula C₁₀H₉N₃O₄S
Molecular Weight 267.26 g/mol
CAS Number 131549-85-4
Purity >99% (as reported for the Naisbitt et al. 1996 method)[1]

Experimental Protocols for Synthesis

The synthesis of nitroso-sulfamethoxazole is generally performed as a two-step process, commencing with the synthesis of its precursor, sulfamethoxazole hydroxylamine (SMX-HA).

Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)

The initial step involves the selective reduction of 4-nitro-sulfamethoxazole to its corresponding hydroxylamine. This procedure is adapted from the established method for synthesizing hydroxylamine metabolites of sulfonamides.

Materials and Reagents:

  • 4-Nitro-sulfamethoxazole

  • Hydrogen gas (H₂)

  • Poisoned platinum catalyst (e.g., Lindlar's catalyst)

  • Anhydrous ethanol or methanol

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

Procedure:

  • Under an inert atmosphere, dissolve 4-nitro-sulfamethoxazole in an anhydrous alcoholic solvent within a hydrogenation vessel.

  • Carefully introduce the poisoned platinum catalyst to the solution. The catalyst's "poisoned" nature is crucial to prevent over-reduction to the amine.

  • Pressurize the vessel with hydrogen gas and maintain vigorous stirring at ambient temperature.

  • Monitor the reaction's progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purge the vessel with an inert gas and remove the catalyst by filtration.

  • The resulting filtrate containing sulfamethoxazole hydroxylamine can be concentrated and purified, typically through recrystallization.

Step 2: Oxidation of Sulfamethoxazole Hydroxylamine to Nitroso-Sulfamethoxazole

The final step is the oxidation of the hydroxylamine to the nitroso derivative, a method attributed to Naisbitt et al. (1996).[1]

Materials and Reagents:

  • Sulfamethoxazole hydroxylamine (from Step 1)

  • A mild oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Dissolve the sulfamethoxazole hydroxylamine in the chosen organic solvent and cool the mixture in an ice bath.

  • Slowly introduce the mild oxidizing agent to the solution while maintaining a low temperature and continuous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the product.

  • The organic layer should be washed, dried, and concentrated. The crude product can then be purified using column chromatography.

Visualizing the Process and Pathway

To further clarify the synthesis and its biological relevance, the following diagrams illustrate the experimental workflow and a key signaling pathway involving nitroso-sulfamethoxazole.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfamethoxazole Hydroxylamine cluster_step2 Step 2: Synthesis of Nitroso-Sulfamethoxazole start1 4-Nitro-sulfamethoxazole process1 Reduction (H₂, Poisoned Pt Catalyst) start1->process1 purification1 Filtration & Purification process1->purification1 product1 Sulfamethoxazole Hydroxylamine start2 Sulfamethoxazole Hydroxylamine product1->start2 purification1->product1 process2 Oxidation (Mild Oxidizing Agent) start2->process2 purification2 Extraction & Purification process2->purification2 product2 Nitroso-Sulfamethoxazole purification2->product2

Caption: A schematic of the two-step synthesis of nitroso-sulfamethoxazole.

SMX_NO_Signaling cluster_metabolism Metabolic Activation cluster_immune_response Immune Response Initiation SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine SMX->SMX_HA CYP450 SMX_NO Nitroso-sulfamethoxazole (Reactive Metabolite) SMX_HA->SMX_NO Auto-oxidation Protein Cellular Proteins SMX_NO->Protein Covalent Binding Hapten Protein-SMX-NO Hapten Protein->Hapten APC Antigen Presenting Cell (e.g., Dendritic Cell) Hapten->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Antigen Presentation Immune_Response Adverse Immune Response (Hypersensitivity) T_Cell->Immune_Response Activation & Proliferation

References

The Chemical Landscape of Sulfamethoxazole-NO Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structures, formation, and characterization of adducts derived from the reactive nitroso metabolite of Sulfamethoxazole (SMX-NO). Understanding these adducts is critical for elucidating the mechanisms behind Sulfamethoxazole-induced hypersensitivity reactions and for the development of safer drug candidates.

Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can undergo metabolic activation to form a reactive metabolite, nitroso-sulfamethoxazole (SMX-NO). This electrophilic intermediate readily reacts with nucleophilic residues on proteins and peptides, primarily cysteine, to form a variety of covalent adducts. These adducts can act as haptens, initiating an immune response that may lead to hypersensitivity reactions. This guide details the chemical identity of these adducts, the experimental methods for their synthesis and characterization, and the immunological pathways they trigger.

Metabolic Activation of Sulfamethoxazole

The bioactivation of Sulfamethoxazole is a critical prerequisite for the formation of protein adducts. This process occurs in two main steps, primarily mediated by cytochrome P450 enzymes in the liver.

  • Formation of Sulfamethoxazole Hydroxylamine (SMX-HA): The aromatic amine group of SMX is oxidized to form the hydroxylamine metabolite.

  • Oxidation to Nitroso-Sulfamethoxazole (SMX-NO): SMX-HA is unstable and readily undergoes further oxidation to the highly reactive nitroso-sulfamethoxazole.

Metabolic Activation of Sulfamethoxazole cluster_legend Legend SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA Oxidation (CYP2C9) SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) (Reactive Metabolite) SMX_HA->SMX_NO Auto-oxidation Metabolite Metabolite Process Process

Caption: Metabolic pathway of Sulfamethoxazole to its reactive metabolite.

Chemical Structure of Sulfamethoxazole-NO Adducts with Cysteine

SMX-NO is a potent electrophile that reacts with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This reaction can lead to the formation of several distinct adducts. The initial product is an unstable N-hydroxysulfenamide, which can then rearrange or undergo further oxidation to form more stable structures.[1][2]

SMX-NO Adduct Formation with Cysteine cluster_products Adduct Products SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) Adduct1 N-Hydroxysulfenamide (Semimercaptal) [Mass Increment: +267 amu] SMX_NO->Adduct1 Initial Reaction Adduct3 N-Hydroxysulfinamide [Mass Increment: +283 amu] SMX_NO->Adduct3 Reaction with Cys-SO2H Adduct4 N-Hydroxysulfonamide [Mass Increment: +299 amu] SMX_NO->Adduct4 Reaction with Cys-SO3H Cysteine Protein-Cysteine Residue (R-SH) Cysteine->Adduct1 Initial Reaction Adduct2 Sulfinamide [Mass Increment: +267 amu] Adduct1->Adduct2 Rearrangement (1-5 min)

Caption: Reaction pathways of SMX-NO with cysteine residues.

The primary adducts identified through mass spectrometry are summarized below.

Quantitative Data: Mass Spectrometric Characterization

The identification and characterization of SMX-NO adducts heavily rely on mass spectrometry. The covalent modification of peptides or proteins results in a predictable mass shift, which can be detected and used to identify the specific type of adduct formed.

Adduct TypeTarget ResidueMass Increment (amu)DescriptionReference
N-Hydroxysulfenamide (Semimercaptal)Cysteine+267Initial, unstable adduct formed by the reaction of SMX-NO with a thiol group.[1][2]
SulfinamideCysteine+267A more stable adduct formed via rearrangement of the N-hydroxysulfenamide.[1][2]
N-HydroxysulfinamideCysteine+283Formed from the reaction of SMX-NO with a cysteinyl sulfoxy acid.[1][2]
N-HydroxysulfonamideCysteine+299Formed from the reaction of SMX-NO with a cysteinyl sulfoxy acid.[1][2]
ArylazoalkaneLysineVariesAdduct identified on lysine residues of human serum albumin.[3]
Schiff BaseLysineVariesAdduct identified on lysine residues of human serum albumin.[3]

Experimental Protocols

Synthesis of Nitroso-Sulfamethoxazole (SMX-NO)

The synthesis of SMX-NO is typically achieved in a two-step process starting from commercially available materials.

Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA) [1]

  • Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

  • Procedure:

    • React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to yield the nitro derivative of sulfamethoxazole.

    • The resulting nitro derivative is then reduced to the corresponding hydroxylamine (SMX-HA) using hydrogen gas in the presence of a poisoned platinum catalyst.

    • Purify the product using appropriate chromatographic techniques.

Step 2: Formation of Nitroso-Sulfamethoxazole (SMX-NO)

  • Procedure:

    • Dissolve the purified SMX-HA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • SMX-HA will spontaneously auto-oxidize in solution to form SMX-NO. This reactive species is typically used immediately in subsequent reactions due to its instability.

In Vitro Formation of SMX-NO Protein Adducts

This protocol describes a general method for reacting SMX-NO with a model protein, such as Human Serum Albumin (HSA), or a peptide like glutathione (GSH).

  • Materials:

    • Freshly prepared SMX-NO solution.

    • Target protein (e.g., HSA) or peptide (e.g., GSH) dissolved in phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Incubate the target protein/peptide solution with the SMX-NO solution at 37°C. Concentrations can range from micromolar to millimolar, depending on the experimental goals.

    • Reaction times can vary from minutes to hours. For example, the rearrangement of the initial N-hydroxysulfenamide adduct with GSH occurs within 1-5 minutes.[2]

    • The reaction can be quenched by the addition of a reducing agent like N-acetylcysteine or by rapid sample processing for analysis.

    • Remove excess, unbound metabolites by dialysis or size-exclusion chromatography.

Analysis of SMX-NO Adducts by Mass Spectrometry

A bottom-up proteomics approach is commonly used to identify and locate the site of adduction.

  • Sample Preparation:

    • After incubation and removal of unbound metabolites, denature the adducted protein.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

    • Search the MS/MS data against the protein sequence, specifying the expected mass modifications (e.g., +267, +283, +299 amu) on cysteine residues.

Immunological Signaling and Hypersensitivity

The formation of SMX-NO protein adducts is a key initiating event in SMX-induced hypersensitivity. These modified proteins are recognized as foreign by the immune system, leading to the activation of T-cells.

Immunological Signaling Pathway of SMX-NO Adducts SMX_NO SMX-NO Adduct SMX-Protein Adduct (Hapten) SMX_NO->Adduct Protein Cellular/Extracellular Protein Protein->Adduct APC Antigen Presenting Cell (APC) Adduct->APC Uptake Processed_Adduct Processed Adduct Peptide APC->Processed_Adduct Processing MHC Peptide-MHC Complex Processed_Adduct->MHC Presentation T_Cell T-Cell (CD4+ or CD8+) MHC->T_Cell Recognition via TCR Activation T-Cell Activation & Proliferation T_Cell->Activation Response Immune Response (e.g., Cytokine Release, Cytotoxicity) Activation->Response

References

An In-depth Technical Guide to the Reaction of Sulfamethoxazole with Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interactions between the antibiotic sulfamethoxazole (SMX) and nitric oxide (NO) donors. The content herein is curated for professionals in research and drug development, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols. The guide also visualizes complex pathways and workflows to facilitate a deeper understanding of the subject matter.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic effective against a range of bacterial infections by inhibiting the synthesis of dihydrofolic acid, a crucial step in bacterial metabolism.[1][2] Nitric oxide (NO), a highly reactive gaseous free radical, is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune responses.[3][4][5] The interaction between SMX and NO donors is of significant interest due to its implications in both environmental science, particularly in wastewater treatment processes where reactive nitrogen species are prevalent, and in pharmacology, where the potential for drug modification and altered biological signaling exists.[6][7] This document elucidates the chemical transformations SMX undergoes in the presence of NO and its related reactive nitrogen species.

Core Reaction Mechanisms

The reaction of sulfamethoxazole with nitric oxide donors is not a single reaction but a complex network of transformations. These reactions are heavily influenced by environmental conditions such as pH and the presence of oxygen. Nitric oxide (NO) itself, along with other reactive nitrogen species derived from it, such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃), can chemically alter the SMX molecule.[6][7]

The primary transformation pathways identified are:

  • Nitrosation: The addition of a nitroso group (-NO) to the SMX molecule, often at the secondary amine of the sulfonamide group, forming N-Nitroso Sulfamethoxazole.[6][7][8]

  • Nitration: The addition of a nitro group (-NO₂) to the aromatic ring of SMX.[6][7]

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the SMX structure.[6][7][9]

  • Deamination: The removal of an amino group.[6][7][9]

  • Bond Cleavage: The breaking of the sulfur-nitrogen (S-N), nitrogen-carbon (N-C), or carbon-sulfur (C-S) bonds within the molecule, leading to various degradation products.[6][7][9]

  • Coupling Reactions: The joining of two SMX-derived molecules.[6][7][9]

Acidic conditions significantly accelerate these transformation kinetics, particularly facilitating nitration and nitrosation reactions.[7] Under aerobic conditions, the presence of oxygen can lead to the formation of thionitrites from the reaction with sulfhydryl groups, a pathway not observed in anoxic environments.[10]

Quantitative Data Summary

The kinetics of the reaction between sulfamethoxazole and nitric oxide donors are highly dependent on pH. The following tables summarize the available quantitative data on reaction rates and identify the major transformation products.

Table 1: Second-Order Rate Constants for SMX Transformation

ReactantConditionpHSecond-Order Rate Constant (M⁻¹ s⁻¹)Reference
NO₂⁻Anoxic/Oxic4 - 91.5 x 10⁻¹ - 4.8 x 10³[7]
NOAnoxic/Oxic4 - 91.0 x 10² - 3.1 x 10⁴[7]

Note: The rate constants show a strong dependence on pH, with faster rates observed under acidic conditions.

Table 2: Major Identified Transformation Products of Sulfamethoxazole

Product ClassSpecific Product Name / FormulaCAS NumberReference
Nitrosated SMX4-Amino-N-(5-methylisoxazol-3-yl)-N-nitrosobenzenesulfonamide (C₁₀H₁₀N₄O₄S)N/A[8]
Nitrated SMX4-Nitro Sulfamethoxazole (C₁₀H₉N₃O₅S)29699-89-6[11]
Hydroxylated SMXHydroxysulfamethoxazoleN/A[12]
Cleavage Product4-Aminobenzenesulfonic acidN/A[12]
Cleavage Product3-Amino-5-methylisoxazoleN/A

Experimental Protocols

This section details a generalized protocol for investigating the abiotic transformation of sulfamethoxazole by nitric oxide donors in a controlled laboratory setting.

Batch Reactor Experiment

Objective: To determine the kinetics and transformation products of SMX reacting with an NO donor under controlled pH and oxygen conditions.

Materials:

  • Sulfamethoxazole (SMX) stock solution

  • Nitric oxide (NO) donor (e.g., Diethylamine NONOate, DEA/NO) or Nitrite (NO₂⁻) solution

  • pH buffers (e.g., phosphate, acetate)

  • Amber glass batch reactors (to prevent photolysis)[13]

  • Methanol (for quenching)

  • High-purity water

  • Nitrogen gas (for anoxic conditions)

  • Magnetic stirrers and stir bars

Procedure:

  • Reactor Setup: Add a defined volume of pH buffer to each amber glass reactor. For anoxic experiments, purge the buffer with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Spiking: Add the SMX stock solution to achieve the desired initial concentration (e.g., 10-20 mg/L).[13]

  • Initiation of Reaction: Add the NO donor or nitrite solution to the reactors to initiate the transformation. Seal the reactors immediately.

  • Incubation: Place the reactors on magnetic stirrers in a temperature-controlled environment (e.g., 20-25°C). Ensure continuous mixing.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots from each reactor.

  • Quenching: Immediately add a small volume of methanol to the collected sample to stop the reaction.[13]

  • Sample Preparation: Centrifuge the quenched samples to remove any particulates.[13] Transfer the supernatant to an autosampler vial for analysis.

  • Control: Run parallel control experiments without the NO donor to account for any other removal mechanisms.

Analytical Methodology: HPLC-MS/MS

Objective: To quantify the concentration of SMX and identify its transformation products over time.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with formic acid) and acetonitrile (or methanol).

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wide range of products.

  • Data Acquisition:

    • Full Scan Mode: To identify the molecular ions of potential transformation products.

    • Product Ion Scan (MS2): To fragment parent ions and obtain structural information for tentative identification.

    • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For accurate quantification of SMX and known transformation products.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Reaction_Pathways SMX Sulfamethoxazole (SMX) Nitrosation Nitrosation SMX->Nitrosation + NO Nitration Nitration SMX->Nitration + NO2 Hydroxylation Hydroxylation SMX->Hydroxylation + OH Cleavage Bond Cleavage (S-N, N-C) SMX->Cleavage Attack NO_Donor Nitric Oxide (NO) Donors / RNS NO_Donor->SMX Reaction Product_Nitroso N-Nitroso-SMX Nitrosation->Product_Nitroso Product_Nitro Nitro-SMX Nitration->Product_Nitro Product_Hydroxy Hydroxy-SMX Hydroxylation->Product_Hydroxy Product_Fragments Degradation Fragments Cleavage->Product_Fragments

Caption: Major reaction pathways of Sulfamethoxazole with reactive nitrogen species (RNS).

Experimental_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Prep cluster_analysis 4. Analysis Setup Prepare Buffer in Amber Glass Reactor Purge Purge with N2 (for Anoxic) Setup->Purge Spike_SMX Spike with SMX Stock Solution Purge->Spike_SMX Initiate Add NO Donor Initiate Reaction Spike_SMX->Initiate Incubate Incubate with Continuous Stirring Initiate->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction with Methanol Sample->Quench Centrifuge Centrifuge Sample Quench->Centrifuge Analysis Analyze Supernatant via HPLC-MS/MS Centrifuge->Analysis

Caption: General experimental workflow for studying SMX transformation.

NO_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response Leads to

Caption: Simplified canonical nitric oxide signaling pathway.

Conclusion

The reaction between sulfamethoxazole and nitric oxide donors is a multifaceted process leading to a variety of transformation products through nitrosation, nitration, hydroxylation, and bond cleavage.[6][7][9] Reaction kinetics are profoundly influenced by environmental factors, most notably pH, with acidic conditions greatly enhancing the rate of transformation.[7] The formation of products such as N-Nitroso-SMX raises concerns regarding potential changes in toxicity and biological activity. A thorough understanding of these reaction pathways and the experimental protocols to study them is crucial for predicting the environmental fate of sulfamethoxazole in nitrogen-rich environments like wastewater treatment plants and for assessing potential pharmacological interactions in vivo. The provided data, protocols, and visualizations serve as a foundational resource for researchers and professionals engaged in environmental chemistry and drug development.

References

The Pivotal Role of Nitrite in the Photochemical Transformation of Sulfamethoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread presence of the antibiotic sulfamethoxazole (SMX) in aquatic environments and its potential for persistence has necessitated a deeper understanding of its degradation pathways. This technical guide delves into the critical role of nitrite in the photochemical transformation of SMX, a process of significant environmental relevance. Nitrite, a common constituent of wastewater and natural waters, acts as a photosensitizer, dramatically accelerating the degradation of SMX through indirect photolysis upon exposure to ultraviolet (UV) radiation. This document provides a comprehensive overview of the underlying mechanisms, kinetics, and transformation products, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Nitrite-Mediated Photodegradation

The photochemical transformation of sulfamethoxazole in the presence of nitrite is a multifaceted process driven by the generation of highly reactive species. Upon absorption of UV light, nitrite undergoes photolysis to produce hydroxyl radicals (•OH) and reactive nitrogen species (RNS), such as nitrogen dioxide radicals (•NO2) and nitric oxide radicals (•NO).[1] These reactive species are the primary agents responsible for the degradation of SMX, which is often resistant to direct photolysis.[1][2]

The degradation of SMX proceeds through several key reaction pathways:

  • Hydroxylation: The addition of hydroxyl groups to the SMX molecule, primarily initiated by •OH radicals.[1][3]

  • Nitration and Nitrosation: The addition of nitro (-NO2) or nitroso (-NO) groups, respectively, facilitated by RNS.[1][3][4]

  • Deamination: The removal of the amino group from the aniline moiety.[3]

  • Bond Cleavage: The breaking of the sulfur-nitrogen (S-N), nitrogen-carbon (N-C), and carbon-sulfur (C-S) bonds within the SMX structure.[3][4]

  • Isomerization: Rearrangement of the molecular structure.[5][6]

The contribution of direct UV photolysis to the overall degradation of SMX in the presence of nitrite is minimal compared to the effects of •OH radicals and RNS. At a nitrite concentration of 0.1 mM, the contributions of •OH and RNS to the removal of several sulfonamides, including SMX, were found to be in the ranges of 29.17-46.53% and 52.33-63.28%, respectively.[1]

Quantitative Analysis of Transformation Kinetics

The rate of sulfamethoxazole degradation is significantly influenced by factors such as nitrite concentration and pH. Acidic conditions have been shown to considerably enhance the kinetics of abiotic transformation.[3][4] The reaction kinetics are often described using pseudo-first-order and second-order rate constants.

ParameterValueConditionsReference
Pseudo-first-order rate constant (k) for SMX degradation 0.0184 min⁻¹0.1 mM Nitrite, UV-A irradiation (365 nm)[1][2]
Second-order rate constant of SMX with NO₂⁻ 1.5 × 10⁻¹ - 4.8 × 10³ M⁻¹ s⁻¹Varying pH (4-9), anoxic or oxic conditions[3][4]
Second-order rate constant of SMX with NO 1.0 × 10² - 3.1 × 10⁴ M⁻¹ s⁻¹Varying pH (4-9), anoxic or oxic conditions[3]
Overall rate constant of SMX with •OH 1.28 × 10⁸ M⁻¹ s⁻¹298 K[7]

Table 1: Kinetic Data for the Photochemical Transformation of Sulfamethoxazole with Nitrite.

Experimental Protocols

The investigation of the photochemical transformation of sulfamethoxazole involves a series of well-defined experimental procedures. A typical workflow is outlined below.

Sample Preparation and Reaction Conditions

Batch experiments are commonly conducted in serum bottles or quartz reactors.[8] An aqueous solution of sulfamethoxazole is prepared, and a specific concentration of sodium nitrite is added. The pH of the solution is adjusted using appropriate buffers. The reaction mixture is then subjected to irradiation from a controlled light source.

Irradiation Source

Various irradiation sources are employed to simulate environmental conditions or for specific mechanistic studies. These include:

  • UV-A lamps (e.g., 365 nm): To simulate the UV component of sunlight.[1]

  • Far-UVC lamps (e.g., 222 nm): For investigating degradation under specific short-wavelength UV.[5]

  • Xenon lamps: To simulate the full spectrum of sunlight.[6]

  • Mercury lamps (low, medium, and high pressure): To provide specific UV wavelengths.[9]

Analytical Methods

The degradation of sulfamethoxazole and the formation of transformation products are monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) analyzer for high-resolution mass data.[1][10] This allows for the quantification of the parent compound and the identification of intermediate products.

Quenching Studies

To elucidate the roles of different reactive species, quenching experiments are performed. Specific scavengers are added to the reaction mixture to inhibit the activity of certain radicals. For example, carbonate ions can be used to quench hydroxyl radicals.[1]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of sulfamethoxazole's photochemical transformation.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis Prep Prepare SMX and Nitrite Solution Adjust_pH Adjust pH Prep->Adjust_pH Irradiation UV Irradiation Adjust_pH->Irradiation Quenching Radical Quenching (Optional) Irradiation->Quenching Sampling Time-course Sampling Quenching->Sampling LCMS_Analysis LC-MS/Q-TOF Analysis Sampling->LCMS_Analysis Data_Processing Data Processing and Product Identification LCMS_Analysis->Data_Processing

Caption: A generalized experimental workflow for studying the photochemical transformation of sulfamethoxazole.

Reaction_Pathways cluster_reactants Initial Reactants cluster_photolysis Nitrite Photolysis (UV) cluster_products Transformation Pathways & Products SMX Sulfamethoxazole (SMX) SMX_Radical SMX Radical Cation SMX->SMX_Radical e⁻ transfer Nitrite Nitrite (NO₂⁻) UV UV Light Reactive_Species •OH, •NO, •NO₂ (Reactive Species) UV->Reactive_Species hv Reactive_Species->SMX Hydroxylation Hydroxylation Hydroxylated SMX SMX_Radical->Hydroxylation Nitration Nitration/Nitrosation Nitro/Nitroso-SMX SMX_Radical->Nitration Cleavage Bond Cleavage Fragmentation Products SMX_Radical->Cleavage Isomerization Isomerization SMX Isomers SMX_Radical->Isomerization

References

Unraveling the Metabolites of Sulfamethoxazole Exposed to Nitric Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolites formed when the antibiotic sulfamethoxazole (SMX) is exposed to nitric oxide (NO). A thorough understanding of these transformation products is critical for assessing the environmental fate of this widely used pharmaceutical and for identifying potential bioactive or toxic derivatives in drug development and environmental risk assessment. This document outlines the key experimental protocols for identifying these metabolites and presents the current knowledge on the transformation pathways and products.

Introduction to Sulfamethoxazole and Nitric Oxide Interaction

Sulfamethoxazole, a sulfonamide antibiotic, is susceptible to transformation in various environmental and biological systems. Nitric oxide, a reactive nitrogen species, can play a significant role in the abiotic degradation of SMX, leading to a variety of transformation products. These reactions are of particular interest in wastewater treatment processes and in understanding the potential for in-vivo metabolism. The primary transformation pathways initiated by NO exposure include hydroxylation, nitration, deamination, nitrosation, and cleavage of the sulfonamide bond.[1][2]

Experimental Protocols for Metabolite Identification

The identification of SMX metabolites following NO exposure necessitates a controlled experimental setup and sensitive analytical techniques. The following protocols are based on established methodologies in the field.

Reagents and Materials
  • Sulfamethoxazole (SMX), analytical standard grade

  • Nitric oxide donor, such as diethylamine NONOate diethylammonium salt

  • Ultrapure water

  • pH buffers (e.g., phosphate, acetate) to maintain desired pH levels (typically in the range of 4-9)[2]

  • Quenching agent, such as sodium thiosulfate, to stop the reaction at specific time points[2]

  • Solvents for solid-phase extraction (SPE) and liquid chromatography (e.g., methanol, acetonitrile, formic acid)

Experimental Procedure for SMX Reaction with NO
  • Preparation of Reaction Solutions: Prepare a stock solution of SMX in ultrapure water. In a reaction vessel, add the appropriate buffer to achieve the target pH. Spike the buffered solution with the SMX stock solution to the desired initial concentration.

  • Initiation of Reaction: To initiate the transformation, add a freshly prepared solution of the NO donor (e.g., diethylamine NONOate) to the SMX solution. The concentration of the NO donor should be chosen to achieve the desired molar ratio relative to SMX.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature with continuous stirring. The experiments can be conducted under both anoxic and oxic conditions to simulate different environmental scenarios.[2]

  • Time-Course Sampling: Collect aliquots of the reaction mixture at predetermined time intervals.

  • Reaction Quenching: Immediately after collection, quench the reaction in the aliquots by adding a quenching agent like sodium thiosulfate to prevent further degradation of SMX and its metabolites.[2]

  • Sample Preparation for Analysis: The collected samples may require a cleanup and concentration step before analysis. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the identification and quantification of SMX and its transformation products due to its high sensitivity and selectivity.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of SMX and its metabolites.

    • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is commonly employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of SMX and its derivatives.

    • Scan Mode: For initial identification of unknown metabolites, a full scan mode is used to obtain the mass-to-charge ratio (m/z) of the parent ions.

    • Tandem MS (MS/MS): To confirm the identity of the metabolites, product ion scans are performed. This involves selecting the parent ion of a potential metabolite, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides structural information about the metabolite.

Identified Metabolites of Sulfamethoxazole after NO Exposure

Exposure of sulfamethoxazole to nitric oxide leads to a range of transformation products arising from several key reaction pathways. While comprehensive quantitative data from a single source is limited in the public domain, the primary identified metabolites and their formation pathways are summarized below. The formation and relative abundance of these products are highly dependent on experimental conditions such as pH and the presence of oxygen.[1][2]

Table 1: Major Transformation Pathways and Identified Metabolites of SMX after NO Exposure

Transformation PathwayGeneral Structure of MetaboliteKey Reactions Involved
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring or other parts of the molecule.Electrophilic attack by hydroxylating species derived from NO.
Nitration Addition of a nitro (-NO2) group to the aromatic ring.Reaction with nitrating agents formed from NO.
Deamination Replacement of the primary amine (-NH2) group with a hydroxyl group.Formation of a diazonium intermediate followed by hydrolysis.
Nitrosation Replacement of a hydrogen on the amine group with a nitroso (-NO) group.Reaction with nitrosating agents derived from NO.
S-N Bond Cleavage Cleavage of the bond between the sulfur atom and the adjacent nitrogen atom.Leads to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.
N-C Bond Cleavage Cleavage of the bond between the nitrogen atom of the sulfonamide and the aromatic ring.Results in the formation of aniline and other derivatives.
C-S Bond Cleavage Cleavage of the bond between the carbon of the aromatic ring and the sulfur atom.Can lead to the formation of various smaller organic molecules.

Note: This table represents a qualitative summary based on identified reaction pathways.[1][2] Quantitative data on the yields or concentrations of specific metabolites under varying conditions are needed for a complete assessment and are a key area for further research.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in identifying the metabolites of SMX after NO exposure, the following diagrams have been generated using the DOT language.

Fig. 1: Experimental workflow for identifying SMX metabolites.

Transformation_Pathways cluster_products Transformation Products SMX Sulfamethoxazole (SMX) Hydroxylated Hydroxylated SMX SMX->Hydroxylated Hydroxylation Nitrated Nitrated SMX SMX->Nitrated Nitration Deaminated Deaminated SMX SMX->Deaminated Deamination Nitrosated Nitrosated SMX SMX->Nitrosated Nitrosation Cleavage Bond Cleavage Products (e.g., Sulfanilic Acid) SMX->Cleavage Bond Cleavage

Fig. 2: Major transformation pathways of SMX upon NO exposure.

Conclusion

The interaction of sulfamethoxazole with nitric oxide results in a complex mixture of transformation products formed through various reaction pathways. This technical guide has provided a foundational understanding of the experimental methodologies required to identify these metabolites and has summarized the key transformation pathways. For professionals in drug development and environmental science, a detailed characterization of these metabolites is crucial for a comprehensive safety and environmental impact assessment of sulfamethoxazole. Further research is needed to quantify the formation of these products under diverse conditions to build more accurate predictive models of SMX fate.

References

Theoretical Insights into Sulfamethoxazole Nitrosation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of sulfamethoxazole (SMX) nitrosation. Sulfamethoxazole, a widely used sulfonamide antibiotic, can undergo nitrosation reactions, particularly in the presence of nitrosating agents such as nitrite (NO₂⁻) and nitric oxide (NO), a process accelerated under acidic conditions. This transformation is of significant interest due to its implications for drug stability, the formation of potentially mutagenic N-nitroso compounds, and its role in the environmental fate of this antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical pathways and workflows.

Theoretical Framework of Sulfamethoxazole Nitrosation

While dedicated computational studies on the nitrosation of sulfamethoxazole are not extensively available in public literature, the mechanism can be inferred from theoretical investigations of similar functional groups, particularly secondary amines and sulfonamides. Density Functional Theory (DFT) calculations on these related compounds provide a robust framework for understanding the reaction pathways.

The nitrosation of the secondary amine within the sulfonamide group of sulfamethoxazole is the key reaction. In acidic environments, nitrite is protonated to form nitrous acid (HNO₂), which can then form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). The reaction is believed to proceed via a nucleophilic attack of the nitrogen atom of the sulfonamide on the nitrosating agent.

General computational studies on the N-nitrosation of secondary amines using DFT have identified asym-N₂O₃ as a favorable nitrosating agent.[1][2] These studies indicate that the reaction likely proceeds through a five-membered cyclic transition state, with relatively low activation energies, suggesting the reaction is kinetically feasible if the reactants are present.[2] The reactivity of the amine is influenced by steric hindrance and electronic factors.[1] For sulfonamides specifically, the electron-withdrawing nature of the sulfonyl group is expected to influence the nucleophilicity of the adjacent nitrogen atom.[3]

Reaction Kinetics and Quantitative Data

Experimental studies have provided valuable quantitative data on the kinetics of sulfamethoxazole transformation in the presence of nitrosating agents. The reaction kinetics are significantly influenced by pH, with acidic conditions promoting faster degradation.

A key study investigated the abiotic transformation of SMX by nitrite and nitric oxide under various pH and oxygen conditions.[4] The second-order rate constants for these reactions are summarized in the table below.

ReactantpHConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Nitrite (NO₂⁻)4Anoxic4.8 x 10³[4]
5Anoxic1.5 x 10²[4]
7Anoxic1.5 x 10⁻¹[4]
9AnoxicNot Reported[4]
Nitric Oxide (NO)4Anoxic3.1 x 10⁴[4]
5Anoxic1.0 x 10³[4]
7Anoxic1.0 x 10²[4]
9AnoxicNot Reported[4]

Table 1: Second-order rate constants for the reaction of sulfamethoxazole with nitrite and nitric oxide at varying pH.

These data clearly demonstrate the significant enhancement of the reaction rate at lower pH values. The study also identified several transformation products resulting from nitrosation, hydroxylation, nitration, deamination, and cleavage of S-N, N-C, and C-S bonds.[4]

Experimental Protocols

Synthesis and Characterization of N-Nitroso-Sulfamethoxazole (Inferred Protocol)

This protocol is inferred from general procedures for the N-nitrosation of sulfonamides.

Objective: To synthesize 4-amino-N-(5-methylisoxazol-3-yl)-N-nitrosobenzenesulfonamide.

Materials:

  • Sulfamethoxazole (SMX)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve a known amount of sulfamethoxazole in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite.

  • Slowly add an aqueous solution of hydrochloric acid to the SMX solution with vigorous stirring to create an acidic environment.

  • Add the sodium nitrite solution dropwise to the acidic SMX solution while maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir for a specified period (e.g., 1-2 hours) at low temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-nitroso-sulfamethoxazole.

  • Purify the product using column chromatography or recrystallization.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Kinetic Analysis of Sulfamethoxazole Nitrosation by HPLC

Objective: To determine the rate of sulfamethoxazole degradation and the formation of its nitrosated product under specific pH and reactant concentrations.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Sulfamethoxazole standard

  • Sodium nitrite

  • pH buffers (e.g., phosphate or citrate buffers)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of sulfamethoxazole and sodium nitrite in ultrapure water.

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of pH buffer. Add the sulfamethoxazole stock solution to achieve the desired initial concentration.

  • Initiation of Reaction: Initiate the reaction by adding the sodium nitrite stock solution to the reaction vessel. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a quenching agent (e.g., sulfamic acid) or by rapid dilution and pH adjustment to stop the nitrosation process.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a mobile phase typically consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) in an isocratic or gradient elution mode.

    • Set the UV detector to a wavelength suitable for the detection of both sulfamethoxazole and its expected transformation products (e.g., 270 nm).

  • Data Analysis:

    • Generate a calibration curve for sulfamethoxazole using standard solutions of known concentrations.

    • Quantify the concentration of sulfamethoxazole in each sample based on the peak area from the chromatograms and the calibration curve.

    • Plot the concentration of sulfamethoxazole as a function of time.

    • Determine the reaction rate and rate constant by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order or second-order).

Visualizations of Pathways and Workflows

Proposed Reaction Pathway for Sulfamethoxazole Nitrosation

Nitrosation_Pathway SMX Sulfamethoxazole (SMX) Nitroso_SMX N-Nitroso-Sulfamethoxazole SMX->Nitroso_SMX Nucleophilic Attack NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H_plus H⁺ (Acidic Condition) H_plus->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 Dimerization N2O3->Nitroso_SMX Byproducts Other Transformation Products Nitroso_SMX->Byproducts Further Degradation

Proposed reaction pathway for the nitrosation of sulfamethoxazole.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start prep_solutions Prepare Stock Solutions (SMX, NaNO₂, Buffers) start->prep_solutions setup_reaction Set up Reaction (Buffer + SMX) prep_solutions->setup_reaction initiate_reaction Initiate Reaction (Add NaNO₂) setup_reaction->initiate_reaction sampling Time-course Sampling initiate_reaction->sampling quench Quench Reaction sampling->quench At each time point hplc_analysis HPLC Analysis quench->hplc_analysis data_analysis Data Analysis (Concentration vs. Time) hplc_analysis->data_analysis kinetics Determine Rate Constants data_analysis->kinetics

General experimental workflow for the kinetic analysis of sulfamethoxazole nitrosation.

Conclusion

The nitrosation of sulfamethoxazole is a complex process influenced by factors such as pH and the presence of nitrosating agents. While a detailed theoretical understanding at the molecular level of SMX itself requires further dedicated computational studies, the existing body of research on related compounds provides a strong basis for predicting its behavior. The available kinetic data underscores the importance of environmental conditions, particularly acidity, in driving this transformation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers aiming to investigate the nitrosation of sulfamethoxazole in a controlled laboratory setting. Further research is warranted to fully elucidate the reaction mechanism through computational modeling and to quantify the formation of various transformation products under a wider range of conditions.

References

The Dawn of a New Era in Sulfonamide Therapeutics: A Technical Guide to Novel Sulfamethoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, researchers are actively exploring a new generation of sulfamethoxazole derivatives, breathing new life into a long-established class of antibiotics. These novel compounds are not only showing promise in combating antimicrobial resistance but are also exhibiting potent anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these emerging therapeutic agents, tailored for researchers, scientists, and drug development professionals.

A New Wave of Biological Activity

The antibacterial prowess of sulfamethoxazole is well-documented, stemming from its ability to inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][2] However, recent research has unveiled that strategic modifications to the sulfamethoxazole scaffold can unlock a broader spectrum of therapeutic applications.

Enhanced Antimicrobial Action

Newly synthesized derivatives incorporating moieties such as β-lactam rings, pyrazole, and 1,2,3-triazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3][4] In some cases, these derivatives have shown superior efficacy compared to the parent drug and other standard antibiotics.

Promising Anticancer Potential

Perhaps the most groundbreaking discovery is the anticancer activity of certain sulfamethoxazole derivatives. Studies have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. Key mechanisms include the inhibition of the anti-apoptotic protein BCL2, the upregulation of the pro-apoptotic protein Caspase-3, and the arrest of the cell cycle.[3][5][6] Furthermore, some derivatives have shown inhibitory effects on carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to their survival and proliferation.[6][7]

Potent Anti-inflammatory Effects

The anti-inflammatory properties of novel sulfamethoxazole analogs are also gaining considerable attention. A primary mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating inflammation and pain.[8][9][10] By selectively targeting COX-2, these derivatives have the potential to offer safer anti-inflammatory therapies with reduced gastrointestinal side effects. Additionally, the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response, has been implicated in the anti-inflammatory effects of some sulfasalazine derivatives, a related class of sulfonamides.[11][12][13]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies, showcasing the biological activities of newly synthesized sulfamethoxazole derivatives.

Table 1: Antibacterial Activity of Novel Sulfamethoxazole Derivatives

Compound/DerivativeBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Sulfamethoxazole-β-lactam (M3)E. coli28-[4]
Sulfamethoxazole-β-lactam (M3)S. aureus25-[4]
Sulfamethoxazole-β-lactam (M5)E. coli26-[4]
Sulfamethoxazole-β-lactam (M5)S. aureus24-[4]
1,2,3-triazole derivative (12)S. aureus-20[3]
1,2,3-triazole derivative (15)E. coli-21[3]
Azo-derivative (4a)S. aureus (res)-31.25[14][15]
Azo-derivative (4a)C. albicans-31.25[14][15]
Azo-derivative (4a)C. neoformans-31.25[14][15]

Table 2: Anticancer Activity of Novel Sulfamethoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazone (16b)PPC-1 (Prostate)16.1[14]
Hydrazone (16b)CaKi-1 (Kidney)10.9[14]
Piperazine derivative (3e)MDA-MB-231 (Breast)16.98[3][5]
Piperazine derivative (6b)MDA-MB-231 (Breast)17.33[3][5]
Carbonic Anhydrase Inhibitor (S15)MCF7 (Breast)0.037 (hCA IX), 0.061 (hCA XII)[6][7]

Table 3: Anti-inflammatory Activity of Novel Sulfamethoxazole Derivatives

Compound/DerivativeActivity% Inhibition / IC50Reference
Azo-derivative (4d)Analgesic (acetic acid-induced writhing)58.33%[14][15]
Azo-derivative (4f)Analgesic (acetic acid-induced writhing)57.76%[14][15]
Isoxazole derivative (C6)COX-2 InhibitionIC50 = 0.55 µM[8]
Isoxazole derivative (C5)COX-2 InhibitionIC50 = 0.85 µM[8]

Visualizing the Mechanisms of Action

To elucidate the complex biological processes influenced by these novel derivatives, the following diagrams illustrate the key signaling pathways involved in their anticancer and anti-inflammatory activities.

anticancer_pathway cluster_apoptosis Apoptosis Induction Derivative Sulfamethoxazole Derivative BCL2 BCL2 (Anti-apoptotic) Derivative->BCL2 Inhibition Caspase3 Caspase-3 (Pro-apoptotic) Derivative->Caspase3 Activation Apoptosis Apoptosis BCL2->Apoptosis Caspase3->Apoptosis anti_inflammatory_pathway cluster_inflammation Anti-inflammatory Action Derivative Sulfamethoxazole Derivative COX2 COX-2 Derivative->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Preliminary Investigation of Sulfamethoxazole-NO Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has made it a cornerstone in the treatment of various bacterial infections, often in combination with trimethoprim. In recent years, the development of nitric oxide (NO)-donating derivatives of existing drugs has emerged as a promising strategy to enhance therapeutic efficacy and mitigate side effects. The addition of an NO moiety can confer vasodilatory, anti-inflammatory, and cytoprotective properties, offering a multi-faceted therapeutic approach. This guide provides a preliminary investigation into the properties of a hypothetical "Sulfamethoxazole-NO" entity, drawing upon existing research on the abiotic transformation of sulfamethoxazole by nitric oxide and the established knowledge of other NO-donating sulfonamide derivatives.

Abiotic Transformation of Sulfamethoxazole by Nitric Oxide

Recent studies investigating the fate of antibiotics in wastewater treatment have shed light on the chemical reactivity of sulfamethoxazole with nitric oxide. These findings, while not focused on a synthesized therapeutic agent, provide valuable insights into the potential chemical interactions and transformation products of a this compound compound.

Reaction Kinetics

The reaction between sulfamethoxazole and nitric oxide is significantly influenced by pH. Acidic conditions markedly accelerate the transformation kinetics.[1][2][3] The second-order rate constants for the reaction of SMX with NO under varying pH and oxygen conditions are summarized in the table below.

pHConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4Anoxic/Oxic1.0 x 10² - 3.1 x 10⁴[1][2][3]
9Anoxic/Oxic-[1][2][3]

Table 1: Second-Order Rate Constants for the Reaction of Sulfamethoxazole with Nitric Oxide.

Transformation Products and Pathways

The interaction of sulfamethoxazole with nitric oxide leads to a variety of transformation products through several reaction pathways, including hydroxylation, nitration, deamination, nitrosation, and cleavage of S-N, N-C, and C-S bonds.[1][2][3] Acidic pH facilitates nitration, nitrosation, and bond cleavage.[1][2][3]

A proposed logical pathway for the abiotic transformation of sulfamethoxazole by nitric oxide is depicted below.

G cluster_conditions Reaction Conditions SMX Sulfamethoxazole TP1 Hydroxylated SMX SMX->TP1 Reaction with NO TP2 Nitrated SMX SMX->TP2 Reaction with NO TP3 Deaminated SMX SMX->TP3 Reaction with NO TP4 Nitrosated SMX SMX->TP4 Reaction with NO TP5 Cleavage Products (S-N, N-C, C-S bonds) SMX->TP5 Reaction with NO NO Nitric Oxide (NO) Acidic pH Acidic pH Acidic pH->TP2 Facilitates Acidic pH->TP4 Facilitates Acidic pH->TP5 Facilitates

Caption: Proposed transformation pathways of Sulfamethoxazole by Nitric Oxide.

Synthesis and Properties of NO-Donating Sulfonamide Derivatives

While a therapeutically designed "this compound" is not yet described in the literature, the development of other NO-donating sulfonamides provides a framework for its potential synthesis, properties, and therapeutic applications. These hybrid molecules are typically designed to retain the primary pharmacological activity of the parent sulfonamide while gaining the benefits of localized NO release.

General Synthetic Strategies

The synthesis of NO-donating sulfonamides generally involves the covalent linkage of a nitric oxide-releasing moiety to the parent sulfonamide molecule. Common NO-donating groups include diazeniumdiolates (NONOates), S-nitrosothiols (RSNOs), and organic nitrates. The choice of the NO donor and the linker chemistry allows for the modulation of the rate and duration of NO release.

A generalized workflow for the synthesis and characterization of a hypothetical this compound derivative is presented below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Pharmacological Evaluation SMX Sulfamethoxazole Reaction Coupling Reaction SMX->Reaction NO_donor NO-donating moiety (e.g., NONOate precursor) NO_donor->Reaction SMX_NO This compound Reaction->SMX_NO Spectroscopy Spectroscopic Analysis (NMR, IR, MS) SMX_NO->Spectroscopy Purity Purity Assessment (HPLC, Elemental Analysis) SMX_NO->Purity NO_release NO Release Kinetics (Griess Assay) SMX_NO->NO_release In_vitro In vitro Assays (e.g., anti-inflammatory, antimicrobial) SMX_NO->In_vitro In_vivo In vivo Models (e.g., animal models of inflammation) In_vitro->In_vivo

Caption: General workflow for the synthesis and evaluation of a this compound derivative.

Potential Pharmacological Properties

The conjugation of an NO-donating moiety to a sulfonamide can result in a synergistic or additive therapeutic effect. The potential properties of a this compound derivative could include:

  • Enhanced Anti-inflammatory Activity: NO is a key mediator in the inflammatory response. A this compound compound could exhibit improved anti-inflammatory effects compared to the parent drug by modulating inflammatory signaling pathways.

  • Improved Antimicrobial Activity: Nitric oxide possesses intrinsic antimicrobial properties and can potentiate the effects of conventional antibiotics.

  • Reduced Gastrointestinal Toxicity: A common side effect of many drugs is gastrointestinal irritation. The local release of NO can have a cytoprotective effect on the gastric mucosa.

  • Vasodilatory Effects: The release of NO would induce vasodilation, a property that could be beneficial in certain therapeutic contexts.

PropertyDescriptionPotential Benefit for this compound
Anti-inflammatory NO can modulate the activity of inflammatory cells and signaling pathways.Enhanced efficacy in treating inflammatory conditions.
Antimicrobial NO has direct bactericidal and bacteriostatic effects.Broader spectrum of activity or increased potency.
Gastrointestinal Safety NO can increase mucosal blood flow and mucus production.Reduced risk of gastric side effects.
Vasodilation NO is a potent vasodilator.Potential applications in cardiovascular conditions.

Table 2: Potential Pharmacological Properties of a this compound Derivative.

Experimental Protocols

General Synthesis of a NONOate Derivative of Sulfamethoxazole (Hypothetical)

This protocol is a generalized procedure based on the synthesis of other NO-donating compounds.

  • Functionalization of Sulfamethoxazole: The primary amino group of sulfamethoxazole is first protected. The sulfonamide nitrogen is then functionalized with a suitable linker containing a secondary amine.

  • Formation of the NONOate: The secondary amine-functionalized sulfamethoxazole is dissolved in an aprotic solvent (e.g., diethyl ether, tetrahydrofuran) and placed in a high-pressure reaction vessel.

  • Reaction with Nitric Oxide: The vessel is purged with argon, and then pressurized with nitric oxide gas (typically 5-10 atm). The reaction is stirred at room temperature for 24-48 hours.

  • Isolation and Purification: The resulting NONOate derivative is isolated by filtration or evaporation of the solvent. Purification is achieved by recrystallization or column chromatography.

  • Deprotection: The protecting group on the primary amino group is removed under appropriate conditions to yield the final this compound compound.

Characterization of NO Release (Griess Assay)

The release of nitric oxide from the synthesized compound can be quantified using the Griess assay, which detects nitrite, a stable oxidation product of NO in aqueous solution.

  • Sample Preparation: A stock solution of the this compound compound is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The solution is incubated at 37°C, and aliquots are taken at various time points.

  • Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each aliquot.

  • Spectrophotometric Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a spectrophotometer.

  • Quantification: The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. The rate of NO release can then be calculated.

Signaling Pathways

The pharmacological effects of a this compound derivative would likely involve the modulation of key signaling pathways. The released nitric oxide can directly activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. Additionally, NO can influence inflammatory pathways such as the NF-κB signaling cascade through S-nitrosylation of key proteins.

G SMX_NO This compound NO Nitric Oxide (NO) SMX_NO->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NFkB_pathway NF-κB Pathway NO->NFkB_pathway Modulates via S-nitrosylation GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory IkB IκB NFkB NF-κB IkB->NFkB Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Promotes

Caption: Potential signaling pathways modulated by a this compound derivative.

Conclusion

While a dedicated therapeutic agent "this compound" has not been extensively documented, a preliminary investigation based on the abiotic transformation of sulfamethoxazole by nitric oxide and the established literature on other NO-donating sulfonamides provides a strong foundation for its potential development. The chemical reactivity of sulfamethoxazole with nitric oxide is evident, and the synthesis of a stable NO-donating derivative is theoretically feasible. Such a compound could offer enhanced therapeutic properties, including improved anti-inflammatory and antimicrobial activity, with a potentially better safety profile. Further research is warranted to synthesize and characterize a stable this compound derivative and to evaluate its pharmacological properties in relevant in vitro and in vivo models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.

References

The Dual Role of Reactive Nitrogen Species in Sulfamethoxazole-Induced Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of hypersensitivity reactions, ranging from mild skin rashes to severe, life-threatening conditions. Emerging evidence points to a critical role for reactive nitrogen species (RNS), particularly the nitroso metabolite of SMX (SMX-NO), in the pathogenesis of these adverse drug reactions. This technical guide provides an in-depth examination of the mechanisms by which SMX is metabolized to its reactive intermediates and the subsequent immunological consequences. We will detail the signaling pathways initiated by these RNS in antigen-presenting cells, leading to T-cell activation and the clinical manifestations of hypersensitivity. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved biological pathways to facilitate a comprehensive understanding for researchers in drug development and immunology.

Introduction

Sulfamethoxazole, often in combination with trimethoprim, remains a cornerstone for treating various bacterial infections. However, its clinical utility is hampered by a high rate of idiosyncratic adverse reactions, with an even greater incidence in immunocompromised individuals. These reactions are not typically mediated by the parent drug but rather by its bioactivation into chemically reactive metabolites. The N4-hydroxylation of SMX by cytochrome P450 enzymes, primarily CYP2C9, followed by further oxidation, leads to the formation of sulfamethoxazole hydroxylamine (SMX-HA) and the highly reactive nitroso-sulfamethoxazole (SMX-NO).[1][2] SMX-NO, a potent electrophile, can covalently bind to cellular macromolecules, including proteins, forming neoantigens that can trigger an immune response. This guide will focus on the role of SMX-NO as a key reactive nitrogen species in initiating the immune cascade that underlies SMX hypersensitivity.

The Metabolic Bioactivation of Sulfamethoxazole

The metabolic pathway leading to the formation of reactive SMX metabolites is a critical initiating event in SMX-induced hypersensitivity.

  • Step 1: N4-Hydroxylation: The initial and rate-limiting step is the oxidation of the aromatic amine (N4) of SMX to form sulfamethoxazole hydroxylamine (SMX-HA). This reaction is primarily catalyzed by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9) in the liver.[3]

  • Step 2: Oxidation to Nitroso-Sulfamethoxazole: SMX-HA is subsequently oxidized to the ultimate reactive metabolite, nitroso-sulfamethoxazole (SMX-NO).[3] This conversion can occur spontaneously or be facilitated by peroxidases, such as myeloperoxidase, which is abundant in immune cells like dendritic cells.[3]

The balance between the bioactivation of SMX to its reactive metabolites and their detoxification, primarily through conjugation with glutathione (GSH), is a key determinant of an individual's susceptibility to hypersensitivity reactions.[4]

Immunological Mechanisms of SMX-Induced Hypersensitivity

The current understanding of SMX hypersensitivity involves a complex interplay between the reactive metabolite SMX-NO, antigen-presenting cells (APCs) like dendritic cells (DCs), and T-lymphocytes.

Dendritic Cell Activation by Nitroso-Sulfamethoxazole

Dendritic cells are professional APCs that play a pivotal role in initiating T-cell responses. SMX-NO has been shown to directly activate DCs, a crucial step in the sensitization phase of the hypersensitivity reaction. A key event in this activation is the upregulation of the costimulatory molecule CD40 on the DC surface.[3][5]

The binding of SMX-NO to proteins within or on the surface of DCs is thought to provide a "danger signal" that promotes their maturation. This maturation is characterized by the increased expression of costimulatory molecules, including CD40, and the production of pro-inflammatory cytokines.

The CD40-CD40L Signaling Axis

The interaction between CD40 on activated DCs and its ligand, CD40L (CD154), expressed on activated T-helper cells, is a critical checkpoint in the adaptive immune response. The upregulation of CD40 on DCs by SMX-NO enhances their ability to "license" T-cells for an effective immune response. This interaction triggers bidirectional signaling:

  • In Dendritic Cells: CD40 ligation on DCs initiates a downstream signaling cascade that further enhances their maturation and cytokine production, particularly interleukin-12 (IL-12), which promotes the differentiation of T-helper 1 (Th1) cells.[6][7][8]

  • In T-Cells: The engagement of CD40L on T-cells provides a crucial costimulatory signal (Signal 2) that, in conjunction with T-cell receptor (TCR) activation (Signal 1), leads to full T-cell activation, proliferation, and effector function.[9]

Signaling Pathways

Sulfamethoxazole Metabolic Activation Pathway

G Sulfamethoxazole Metabolic Activation SMX Sulfamethoxazole SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) (Reactive Nitrogen Species) SMX_HA->SMX_NO Oxidation (e.g., MPO) Detox Detoxification (e.g., GSH conjugation) SMX_HA->Detox Protein_Adducts Protein Adducts (Neoantigens) SMX_NO->Protein_Adducts Covalent Binding SMX_NO->Detox

Caption: Metabolic activation of sulfamethoxazole to its reactive metabolites.

Dendritic Cell Activation and T-Cell Priming Pathway

G Dendritic Cell Activation and T-Cell Priming by SMX-NO cluster_DC Dendritic Cell (DC) cluster_TCell T-Helper Cell SMX_NO SMX-NO MembraneRaft Membrane Raft SMX_NO->MembraneRaft Initiates clustering CD40_Receptor CD40 MembraneRaft->CD40_Receptor Lyn Lyn (Src Family Kinase) CD40_Receptor->Lyn Engagement TRAFs TRAF2/3 Recruitment Lyn->TRAFs MAPK MAPK Pathway (ERK, p38) TRAFs->MAPK Cytokines IL-1, IL-12 Production MAPK->Cytokines CD40_up Increased CD40 Expression MAPK->CD40_up Activation T-Cell Activation, Proliferation, IFN-γ Production Cytokines->Activation Signal 3 CD40L CD40L CD40_up->CD40L Interaction (Signal 2) TCR TCR TCR->Activation RACK1 RACK1 CD40L->RACK1 Reverse Signaling STAT1 STAT1 RACK1->STAT1 STAT1->Activation MHC_Peptide MHC-Peptide (Signal 1) MHC_Peptide->TCR

Caption: Signaling cascade of DC activation by SMX-NO and subsequent T-cell priming.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the effects of sulfamethoxazole and its metabolites.

Table 1: Effect of Sulfamethoxazole and Nitroso-Sulfamethoxazole on Dendritic Cell CD40 Expression

CompoundConcentration (µM)Mean Fluorescence Intensity of CD40 (Arbitrary Units)Fold Increase over ControlReference
Control (Untreated)-1001.0[3][5]
Sulfamethoxazole (SMX)250~150~1.5[3][5]
Sulfamethoxazole (SMX)500~200~2.0[3][5]
Nitroso-SMX (SMX-NO)1~180~1.8[3][5]
Nitroso-SMX (SMX-NO)10~250~2.5[3][5]
SMX-NO (HIV+ Allergic Pt)10Not specified5-fold higher than volunteers[3][5]

Table 2: Cytotoxicity of Sulfamethoxazole Metabolites on Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeCompoundConcentration (µM)% Cell Death / Annexin V+ CellsReference
PBMCs (Control)Sulfamethoxazole (SMX)4003.7 ± 1.2%[1]
PBMCsSulfamethoxazole Hydroxylamine (SMX-HA)10014.1 ± 0.7%[1]
PBMCsSulfamethoxazole Hydroxylamine (SMX-HA)40025.6 ± 4.2%[1]
CD8+ T-cellsSulfamethoxazole Hydroxylamine (SMX-HA)10067 ± 7%[1]
CD4+ T-cellsSulfamethoxazole Hydroxylamine (SMX-HA)1008 ± 4%[1]

Experimental Protocols

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Human CD14 MicroBeads

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

  • Enrich for monocytes by positive selection using CD14 MicroBeads according to the manufacturer's instructions.

  • Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Supplement the culture medium with GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 250 IU/mL) to induce differentiation into immature DCs.[10]

  • Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 atmosphere. Replace half of the medium with fresh cytokine-supplemented medium every 2-3 days.

  • On day 7, harvest the non-adherent and loosely adherent cells, which represent the immature Mo-DC population.

Assessment of Dendritic Cell Activation by Flow Cytometry

This protocol outlines the procedure for staining Mo-DCs to assess the surface expression of CD40.

Materials:

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS containing 1% bovine serum albumin and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-human CD40 antibody (e.g., PE-conjugated)

  • Fluorochrome-conjugated isotype control antibody

  • Fixable viability dye

Procedure:

  • Generate and treat Mo-DCs with SMX, SMX-NO, or vehicle control for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in FACS buffer and stain with a fixable viability dye for 15-30 minutes at 4°C to exclude dead cells from the analysis.

  • Wash the cells with FACS buffer.

  • Block Fc receptors by incubating the cells with human IgG for 15 minutes.

  • Add the fluorochrome-conjugated anti-CD40 antibody or the corresponding isotype control to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the live, single-cell population to determine the mean fluorescence intensity (MFI) of CD40.

T-Cell Proliferation Assay

This protocol describes a method to measure the proliferation of T-cells in response to SMX or its metabolites presented by APCs.

Materials:

  • PBMCs from SMX-allergic and non-allergic donors

  • Complete RPMI 1640 medium

  • Sulfamethoxazole (SMX) and Nitroso-sulfamethoxazole (SMX-NO)

  • [3H]-thymidine

Procedure:

  • Isolate PBMCs from both allergic and control subjects.

  • Culture 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete medium.

  • Add SMX or SMX-NO at various concentrations to the wells. For SMX-NO, antigen-presenting cells can be pre-pulsed with the metabolite before co-culture with T-cells.

  • Incubate the plates for 5-7 days at 37°C in a 5% CO2 atmosphere.

  • During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.

  • Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Express the results as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the drug to the cpm in the absence of the drug.

Experimental Workflow

G Experimental Workflow for Investigating SMX-Induced Immune Activation start Start: Human Blood Sample PBMC_iso PBMC Isolation (Ficoll Gradient) start->PBMC_iso Monocyte_enrich Monocyte Enrichment (CD14+ Selection) PBMC_iso->Monocyte_enrich Tcell_prolif T-Cell Proliferation Assay ([3H]-Thymidine Incorporation) PBMC_iso->Tcell_prolif PBMCs from Allergic/Control Donors DC_gen Mo-DC Generation (GM-CSF + IL-4) Monocyte_enrich->DC_gen DC_treat Treatment with SMX / SMX-NO DC_gen->DC_treat FACS Flow Cytometry Analysis (CD40 Expression) DC_treat->FACS DC_treat->Tcell_prolif Treated DCs as APCs Cytokine_analysis Cytokine Measurement (ELISA / CBA) DC_treat->Cytokine_analysis Supernatant end End: Data Analysis & Interpretation FACS->end Tcell_prolif->end Cytokine_analysis->end

Caption: Workflow for studying sulfamethoxazole's impact on immune cells.

Conclusion

The bioactivation of sulfamethoxazole to its nitroso metabolite, a reactive nitrogen species, is a pivotal event in the pathogenesis of SMX-induced hypersensitivity. SMX-NO acts as a danger signal, leading to the activation of dendritic cells and the upregulation of the costimulatory molecule CD40. The subsequent engagement of the CD40-CD40L axis provides a critical costimulatory signal for T-cell activation, culminating in an adaptive immune response that manifests as a hypersensitivity reaction. A deeper understanding of these molecular and cellular mechanisms is essential for the development of predictive diagnostic tools and safer therapeutic alternatives. The protocols and data presented in this guide offer a framework for researchers to further investigate the complex interplay between drug metabolism, reactive nitrogen species, and the immune system.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of Sulfamethoxazole-NO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can undergo metabolic activation in the body to form reactive metabolites. One such metabolite, nitroso-sulfamethoxazole (SMX-NO), is a highly reactive electrophile implicated in idiosyncratic adverse drug reactions, including hypersensitivity. Due to its inherent instability, direct quantification of SMX-NO in biological matrices is challenging. Therefore, a common analytical strategy involves trapping this reactive intermediate with a nucleophilic agent, such as glutathione (GSH), to form a stable conjugate (SMX-GSH). This application note provides a detailed protocol for the analysis of SMX-NO, via its stable GSH adduct, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Sulfamethoxazole to SMX-NO

Sulfamethoxazole is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C9), to its hydroxylamine metabolite (SMX-NHOH). This intermediate is then further oxidized to the reactive nitroso species, SMX-NO. SMX-NO can covalently bind to cellular macromolecules, such as proteins, potentially leading to an immune response. In the presence of glutathione, SMX-NO is efficiently trapped to form a stable sulfinamide conjugate (SMX-GSH), which can be detoxified and excreted.

Sulfamethoxazole Metabolism SMX Sulfamethoxazole (SMX) SMX_NHOH Sulfamethoxazole Hydroxylamine (SMX-NHOH) SMX->SMX_NHOH CYP2C9 SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) (Reactive Metabolite) SMX_NHOH->SMX_NO Oxidation Protein_Adducts Protein Adducts SMX_NO->Protein_Adducts Covalent Binding GSH_Adduct Sulfamethoxazole-GSH Conjugate (SMX-GSH) (Stable for Analysis) SMX_NO->GSH_Adduct Glutathione (GSH) Trapping Detox Detoxification and Excretion GSH_Adduct->Detox

Figure 1: Metabolic activation of Sulfamethoxazole to its reactive nitroso metabolite and subsequent trapping by glutathione.

Experimental Protocols

Sample Preparation: Trapping of SMX-NO with Glutathione

Given the high reactivity and instability of SMX-NO, immediate trapping with glutathione upon sample collection is crucial for accurate quantification.

Materials:

  • Biological matrix (e.g., plasma, urine, liver microsomes)

  • Glutathione (GSH), 100 mM stock solution in water

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., isotopically labeled SMX-GSH or a structurally similar stable compound)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

Procedure:

  • To 100 µL of biological matrix, immediately add 10 µL of 100 mM GSH solution and 5 µL of the internal standard solution. Vortex briefly.

  • For in vitro incubations with liver microsomes, the reaction mixture should be fortified with GSH (typically 1-10 mM final concentration) prior to the addition of the substrate (SMX).

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The analysis of the SMX-GSH conjugate is performed using multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The monoisotopic mass of the SMX-GSH conjugate is 606.087 g/mol .[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
SMX-GSH Conjugate (Quantifier) 607.1[To be optimized][To be optimized]50
SMX-GSH Conjugate (Qualifier) 607.1[To be optimized][To be optimized]50
Internal Standard [Specific to IS][Specific to IS][To be optimized]50

Note: The specific product ions and collision energies for the SMX-GSH conjugate need to be empirically determined and optimized on the specific mass spectrometer being used. A common fragmentation pathway for GSH adducts involves the neutral loss of the pyroglutamic acid moiety (129 Da). Therefore, a potential product ion to monitor would be m/z 478.1. Further product ion scans are recommended to identify other characteristic fragments for building a robust MRM method.

Quantitative Data Summary

ParameterSulfamethoxazole (SMX) in PlasmaSulfamethoxazole (SMX) in Urine
Linearity Range 10 - 5000 ng/mL100 - 100,000 ng/mL
Limit of Detection (LOD) ~2 ng/mL~50 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL100 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Recovery > 85%> 80%

Note: This data is compiled from various sources and should be used for reference only. Each laboratory must validate the method for the SMX-GSH conjugate according to regulatory guidelines.

Experimental Workflow

The overall workflow for the analysis of SMX-NO as its GSH adduct is depicted below.

SMX-NO Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) GSH_Addition Add Glutathione (GSH) & Internal Standard Sample->GSH_Addition Protein_Precipitation Protein Precipitation (Ice-cold ACN) GSH_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2: Workflow for the mass spectrometry analysis of Sulfamethoxazole-NO via its glutathione adduct.

Conclusion

The analysis of the reactive metabolite this compound presents a significant analytical challenge due to its inherent instability. The protocol outlined in this application note, which involves the in-situ trapping of SMX-NO with glutathione to form a stable conjugate, provides a robust and reliable approach for its quantification using LC-MS/MS. This method is essential for researchers and scientists in drug development to understand the bioactivation of sulfamethoxazole and to assess the potential for adverse drug reactions. Adherence to detailed experimental protocols and thorough method validation are critical for obtaining accurate and reproducible results.

References

Application Note: A Robust HPLC Method for the Separation and Quantification of Sulfamethoxazole and its Nitroso-Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the antibiotic sulfamethoxazole (SMX) and its reactive nitroso-metabolite, nitroso-sulfamethoxazole (SMX-NO). The formation of SMX-NO is of significant interest in drug development and safety assessment due to its potential role in hypersensitivity reactions. The proposed method utilizes a reversed-phase C18 column with a gradient elution and UV detection, providing a reliable tool for researchers in pharmacology, toxicology, and drug metabolism studies.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic. Its metabolism can lead to the formation of reactive intermediates, including the nitroso-metabolite (SMX-NO). This metabolite is implicated in the pathogenesis of idiosyncratic adverse drug reactions associated with sulfamethoxazole therapy. The covalent binding of SMX-NO to proteins can elicit an immune response, leading to hypersensitivity. Therefore, a reliable analytical method to monitor the presence and quantity of SMX-NO is crucial for understanding its toxicological profile. This application note presents a detailed protocol for the separation of SMX from its nitroso-metabolite, enabling further investigation into its formation and reactivity.

Experimental

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and methanol

  • Formic acid, analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

  • Sulfamethoxazole reference standard

  • 4-Nitroso Sulfamethoxazole reference standard[1][2]

Chromatographic Conditions:

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm (for SMX) and 310 nm (for SMX-NO, tentative)

Protocols

1. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfamethoxazole and 4-nitroso sulfamethoxazole reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation (from in-vitro incubation):

  • To 1 mL of the incubation mixture (e.g., liver microsomes), add 2 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject 10 µL of the prepared standard or sample into the HPLC system.

  • Run the gradient program as described in the chromatographic conditions table.

  • Monitor the absorbance at the specified wavelengths.

4. Data Analysis:

  • Identify the peaks for sulfamethoxazole and nitroso-sulfamethoxazole based on the retention times obtained from the standard solutions.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the amount of sulfamethoxazole and nitroso-sulfamethoxazole in the samples using the linear regression equation from the calibration curve.

Results and Discussion

This method is designed to provide a baseline separation of sulfamethoxazole and its more polar nitroso-metabolite. The use of a C18 column with a water/acetonitrile gradient and formic acid as a mobile phase modifier is a common and effective approach for the separation of sulfonamides and their metabolites. The addition of formic acid helps to improve peak shape and ionization efficiency if the method is transferred to an LC-MS system.

The detection wavelengths are chosen based on the known UV absorbance of sulfamethoxazole (around 270 nm). The nitroso-metabolite is expected to have a different chromophore, and a wavelength of 310 nm is a plausible starting point for detection, which should be optimized based on the UV spectrum of the SMX-NO standard.

Due to the potential instability of nitroso compounds, it is crucial to handle samples with care, minimizing exposure to light and elevated temperatures.[3] The use of fresh solutions and prompt analysis is recommended. For enhanced sensitivity and specificity, particularly in complex biological matrices, coupling this HPLC method to a mass spectrometer (LC-MS/MS) is highly recommended.

Conclusion

The described HPLC method provides a framework for the successful separation and quantification of sulfamethoxazole and its reactive nitroso-metabolite. This protocol is intended to be a starting point for researchers and can be further optimized and validated for specific applications in drug metabolism and toxicology studies. The ability to monitor SMX-NO will facilitate a better understanding of the mechanisms underlying sulfamethoxazole-induced hypersensitivity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss_prep Standard Stock Preparation ws_prep Working Standard Dilution ss_prep->ws_prep hplc_system HPLC System (C18 Column) ws_prep->hplc_system Injection sample_prep Sample Extraction & Protein Precipitation reconstitution Reconstitution & Filtration sample_prep->reconstitution reconstitution->hplc_system Injection gradient_elution Gradient Elution hplc_system->gradient_elution uv_detection UV Detection gradient_elution->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the HPLC analysis of Sulfamethoxazole and its Nitroso-Metabolite.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-Nitroso Sulfamethoxazole (Sulfamethoxazole-NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroso Sulfamethoxazole (Sulfamethoxazole-NO) is a nitrosated derivative of the widely used sulfonamide antibiotic, Sulfamethoxazole. The introduction of a nitroso (-NO) group can significantly alter the pharmacological properties of the parent drug, potentially imparting nitric oxide (NO) donating capabilities. NO is a critical signaling molecule in various physiological processes, and NO-donating drugs are of significant interest in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This document provides detailed application notes and protocols for the characterization of this compound using NMR spectroscopy.

While specific, publicly available experimental NMR data for this compound is limited, this guide provides predicted data based on the known spectrum of Sulfamethoxazole and established principles of NMR spectroscopy. A commercial reference standard for 4-Nitroso Sulfamethoxazole is available (CAS 131549-85-4), and the associated analytical data, including 1H-NMR, would provide definitive characterization.

Predicted and Comparative NMR Data

The following tables summarize the known 1H and 13C NMR data for the parent compound, Sulfamethoxazole, and the predicted shifts for 4-Nitroso Sulfamethoxazole. The nitrosation of the aniline nitrogen is expected to cause a significant downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of the nitroso group.

Table 1: 1H NMR Chemical Shift Data (400 MHz, DMSO-d6)

Proton Sulfamethoxazole (δ ppm) Predicted 4-Nitroso Sulfamethoxazole (δ ppm) Multiplicity Notes
H-a10.95~11.0sSulfonamide NH
H-b7.49~7.8-8.0dAromatic CH (ortho to SO2)
H-c6.60~7.9-8.1dAromatic CH (ortho to NO)
H-d6.11~6.2sIsoxazole CH
H-e5.95-br sNH2 (absent in product)
H-f2.29~2.3sIsoxazole CH3

Table 2: 13C NMR Chemical Shift Data (100 MHz, DMSO-d6)

Carbon Sulfamethoxazole (δ ppm) Predicted 4-Nitroso Sulfamethoxazole (δ ppm) Notes
C-1'152.5~155-160Aromatic C-NO
C-2'/6'128.5~130-135Aromatic CH (ortho to SO2)
C-3'/5'113.5~125-130Aromatic CH (ortho to NO)
C-4'129.5~140-145Aromatic C-SO2
C-3168.0~168Isoxazole C-N
C-496.0~96Isoxazole CH
C-5158.0~158Isoxazole C-CH3
CH312.5~12.5Isoxazole CH3

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroso Sulfamethoxazole

This protocol is a general procedure for the nitrosation of an aromatic amine and should be optimized for Sulfamethoxazole.

Materials:

  • Sulfamethoxazole

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve a specific molar amount of Sulfamethoxazole in a minimal amount of DMSO.

  • In a separate flask, prepare an aqueous solution of sodium nitrite (1.1 molar equivalents).

  • Cool the Sulfamethoxazole solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated HCl (2.5 molar equivalents) to the cooled Sulfamethoxazole solution.

  • To this acidic solution, add the sodium nitrite solution dropwise while maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes. The formation of a colored product may be observed.

  • The reaction mixture can be diluted with cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • 4-Nitroso Sulfamethoxazole sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh approximately 5-10 mg of the 4-Nitroso Sulfamethoxazole sample.

  • Dissolve the sample in ~0.6 mL of DMSO-d6 in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the following NMR spectra:

    • 1H NMR: Standard proton experiment. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

    • 13C NMR: Proton-decoupled carbon experiment. A larger number of scans will be required. DEPT-135 and DEPT-90 experiments are recommended to aid in the assignment of CH, CH2, and CH3 signals.

    • 2D NMR (optional but recommended for full characterization):

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks, particularly within the aromatic ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Visualizations

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization NMR Characterization Sulfamethoxazole Sulfamethoxazole NaNO2_HCl NaNO2 / HCl (0-5 °C) Reaction Nitrosation Reaction Sulfamethoxazole->Reaction NaNO2_HCl->Reaction Purification Purification (Precipitation/Recrystallization) Reaction->Purification Product 4-Nitroso Sulfamethoxazole Purification->Product SamplePrep Sample Preparation (in DMSO-d6) Product->SamplePrep NMR_Acquisition NMR Data Acquisition (1D & 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation cluster_drug NO-Donating Drug cluster_release NO Release cluster_signaling Downstream Signaling Sulfamethoxazole_NO This compound Enzymatic_Reduction Enzymatic/Chemical Reduction Sulfamethoxazole_NO->Enzymatic_Reduction NO_Radical •NO (Nitric Oxide) Enzymatic_Reduction->NO_Radical sGC Soluble Guanylate Cyclase (sGC) NO_Radical->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates targets

Application Notes and Protocols for the Antibacterial Evaluation of Sulfamethoxazole and the Prospective Role of Nitric Oxide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Sulfamethoxazole-NO" is not widely available in published scientific literature. This document provides a comprehensive overview of the well-established antibacterial agent Sulfamethoxazole, often used in combination with Trimethoprim. It further explores the conceptual application of nitric oxide (NO) donation as a strategy to potentially enhance its antibacterial efficacy. The protocols and data presented herein are based on Sulfamethoxazole and its combination with Trimethoprim.

Introduction

Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class. It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid in bacteria. This interference with the folate pathway ultimately disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. To enhance its efficacy and reduce the development of resistance, sulfamethoxazole is commonly administered in combination with trimethoprim, which inhibits a subsequent step in the same metabolic pathway.

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel therapeutic strategies. One promising approach is the chemical modification of existing antibiotics to create hybrid molecules with enhanced activity. The conjugation of a nitric oxide (NO)-donating moiety to sulfamethoxazole represents a rational drug design strategy. NO is a radical with known broad-spectrum antimicrobial properties, and its release from a parent drug could confer a dual mechanism of action, potentially overcoming existing resistance mechanisms and broadening the spectrum of activity.

Dual Mechanism of Action: Sulfamethoxazole and Nitric Oxide

The proposed mechanism of action for a hypothetical this compound conjugate would involve two distinct but complementary antibacterial activities. The sulfamethoxazole component would act as a competitive inhibitor of dihydropteroate synthase, disrupting folate synthesis. Concurrently, the release of nitric oxide would introduce a multi-pronged attack on the bacterial cell, including DNA damage, inhibition of cellular respiration, and disruption of key enzymatic functions through nitrosylation of proteins.

G cluster_0 This compound Action cluster_1 Bacterial Cell This compound This compound Sulfamethoxazole Sulfamethoxazole This compound->Sulfamethoxazole Release of Sulfamethoxazole NO NO This compound->NO Release of Nitric Oxide DHPS Dihydropteroate Synthase Sulfamethoxazole->DHPS Inhibits Cellular_Respiration Cellular Respiration NO->Cellular_Respiration Inhibits DNA_Damage DNA Damage NO->DNA_Damage Induces Protein_Function Protein Function NO->Protein_Function Disrupts PABA p-Aminobenzoic acid PABA->DHPS Substrate Folate_Pathway Folate Synthesis DHPS->Folate_Pathway DNA_Protein_Synthesis DNA & Protein Synthesis Folate_Pathway->DNA_Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_Protein_Synthesis->Bacterial_Growth Bacterial_Cell_Death Bacterial Cell Death Cellular_Respiration->Bacterial_Cell_Death DNA_Damage->Bacterial_Cell_Death Protein_Function->Bacterial_Cell_Death

Caption: Proposed dual mechanism of this compound.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole, often in combination with Trimethoprim (TMP-SMX), against common bacterial pathogens. These values are indicative and can vary depending on the specific strain and testing methodology.

Bacterial SpeciesAntimicrobial AgentMIC Range (µg/mL)Reference(s)
Escherichia coliTrimethoprim/Sulfamethoxazole≤2/38 - >4/76
Staphylococcus aureus (MSSA)Trimethoprim/Sulfamethoxazole≤2/38
Staphylococcus aureus (MRSA)Trimethoprim/Sulfamethoxazole≤2/38 - >4/76
Stenotrophomonas maltophiliaTrimethoprim/Sulfamethoxazole0.25/4.75 - 4/76
Salmonella entericaTrimethoprim/Sulfamethoxazole>4/76
Anaerobic BacteriaSulfamethoxazole≥100
Anaerobic BacteriaTrimethoprim/Sulfamethoxazole≤16

Note: MIC values for Trimethoprim/Sulfamethoxazole are often presented as a ratio, typically 1:19 or 1:20 of Trimethoprim to Sulfamethoxazole.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range. Each well should contain 100 µL of the diluted antimicrobial.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Perform an MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot.

    • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

G start Start perform_mic Perform MIC Assay start->perform_mic subculture Subculture from wells with no visible growth perform_mic->subculture incubate Incubate agar plates at 37°C for 18-24h subculture->incubate count_colonies Count Colonies and Determine MBC incubate->count_colonies end End count_colonies->end

Caption: Workflow for MBC determination.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth.

    • Prepare flasks containing the broth with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antimicrobial.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform serial dilutions of the collected aliquots in a neutralizing buffer.

    • Plate the dilutions onto suitable agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

G start Start prep_cultures Prepare Bacterial Cultures and Antimicrobial Solutions start->prep_cultures inoculate Inoculate Cultures with Antimicrobial at Time 0 prep_cultures->inoculate sample Sample at Predetermined Time Points inoculate->sample plate_and_count Perform Serial Dilutions, Plate, and Count CFUs sample->plate_and_count Repeat for each time point plot_data Plot log10 CFU/mL vs. Time sample->plot_data After final time point plate_and_count->sample end End plot_data->end

Caption: Workflow for a time-kill assay.

Conclusion

While Sulfamethoxazole remains a clinically relevant antibiotic, particularly in combination with trimethoprim, the development of resistance is an ongoing concern. The conceptual design of a this compound hybrid molecule presents an intriguing avenue for the development of new antibacterial agents with a potential dual mechanism of action. The standardized protocols provided in this application note are fundamental for the in vitro evaluation of such novel compounds, enabling researchers to determine their potency, spectrum of activity, and bactericidal kinetics. Further studies would be required to synthesize and characterize Sulfamethoxazole-

Application Notes and Protocols: Sulfamethoxazole-NO as a Nitric Oxide Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The therapeutic potential of NO is vast; however, its gaseous nature and short half-life necessitate the development of nitric oxide donor compounds, or "NO donors," that can release NO in a controlled manner. Diazeniumdiolates, also known as NONOates, are a versatile class of NO donors that spontaneously release nitric oxide under physiological conditions.[2]

This document provides detailed application notes and protocols for the use of a novel diazeniumdiolate derived from the widely-used antibiotic, sulfamethoxazole. This putative compound, Sulfamethoxazole-NO, combines the structural features of a well-established pharmaceutical with the NO-releasing functionality of a diazeniumdiolate. These notes are intended to guide researchers in the synthesis, characterization, and application of this compound as a tool for investigating the biological effects of nitric oxide.

Proposed Synthesis of this compound

While this compound is not a commercially available compound, a plausible synthetic route can be derived from established methods for the synthesis of diazeniumdiolates from primary amines.[3] The primary aromatic amine of sulfamethoxazole can be reacted with nitric oxide under basic conditions to form the corresponding diazeniumdiolate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Sulfamethoxazole Sulfamethoxazole Reaction Reaction Vessel Sulfamethoxazole->Reaction NO_gas Nitric Oxide (gas) NO_gas->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Solvent Anhydrous Solvent (e.g., THF/DMF) Solvent->Reaction Sulfamethoxazole_NO This compound (Diazeniumdiolate) Reaction->Sulfamethoxazole_NO

Caption: Proposed synthesis of this compound.

Mechanism of Nitric Oxide Release

Diazeniumdiolates decompose spontaneously in aqueous solutions at physiological pH and temperature to release two molecules of nitric oxide.[2] The rate of this decomposition, and thus the half-life of NO release, is dependent on the chemical structure of the parent amine, pH, and temperature.[2] For this compound, the electron-withdrawing nature of the sulfonamide group is expected to influence the rate of NO release.

Quantitative Data: Nitric Oxide Release Profile

Table 1: Half-lives of Representative Diazeniumdiolates at 37°C, pH 7.4

CompoundHalf-life (t½)Moles of NO Released per Mole of Parent Compound
PROLI/NO1.8 seconds1.5
DEA/NO2 minutes1.5[4]
PAPA/NO15 minutes1.5
SPER/NO39 minutes2.0
DETA/NO20 hours[4]2.0[4]

Table 2: pH Dependence of Nitric Oxide Release from a Representative Diazeniumdiolate (DETA/NO)

pHHalf-life (t½) at 37°C
6.04.8 hours
7.020 hours
7.456 hours[2]
8.0110 hours

Biological Activity: Signaling Pathways

The primary biological target of nitric oxide is soluble guanylate cyclase (sGC).[1][5] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO, including smooth muscle relaxation and vasodilation.[6][7][8]

G cluster_donor NO Donor cluster_cell Target Cell SMX_NO This compound NO Nitric Oxide (NO) SMX_NO->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of target proteins NO->sGC Activation

Caption: Nitric oxide signaling pathway.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO release by quantifying the accumulation of nitrite, a stable end-product of NO oxidation in aqueous solution.[9][10]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[9]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentration in PBS (pH 7.4).

  • Incubate the this compound solution at 37°C.

  • At various time points, collect aliquots of the solution.

  • Prepare a sodium nitrite standard curve in PBS (0-100 µM).

  • Add 50 µL of each standard and sample to a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

G cluster_prep Sample Preparation cluster_assay Griess Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound stock solution Incubate Incubate at 37°C Prep_Stock->Incubate Collect_Aliquots Collect aliquots at time points Incubate->Collect_Aliquots Add_to_Plate Add samples and standards to 96-well plate Collect_Aliquots->Add_to_Plate Add_Griess_A Add Griess Reagent A Add_to_Plate->Add_Griess_A Incubate_A Incubate 10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B Incubate_A->Add_Griess_B Incubate_B Incubate 10 min Add_Griess_B->Incubate_B Read_Absorbance Read absorbance at 540 nm Incubate_B->Read_Absorbance Calculate_Concentration Calculate nitrite concentration Read_Absorbance->Calculate_Concentration

Caption: Griess assay experimental workflow.

Protocol 2: Application of this compound to Cell Cultures

This protocol provides a general framework for treating cultured cells with this compound to study its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a cell culture-compatible solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell viability assay kit, antibodies for Western blotting)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, proceed with the desired downstream analysis. For example:

    • Cell Viability Assay: Follow the manufacturer's instructions for the chosen assay (e.g., MTT, MTS, or a fluorescence-based assay).

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting for proteins of interest in the NO signaling pathway (e.g., phosphorylated VASP).

    • Microscopy: Visualize changes in cell morphology or localize proteins of interest using immunofluorescence.

Safety Precautions

  • Synthesis: The synthesis of diazeniumdiolates involves the use of nitric oxide gas, which is toxic. All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel.

  • Handling: Solid diazeniumdiolates are generally stable, but they should be stored in a cool, dark, and dry place. Solutions of this compound should be prepared fresh for each experiment, as the compound will spontaneously decompose to release NO.

  • Cell Culture: When using this compound in cell culture, it is important to consider the potential toxicity of the parent sulfamethoxazole molecule and any byproducts of the decomposition reaction. Appropriate controls should be included in all experiments.

Conclusion

This compound represents a promising tool for the controlled delivery of nitric oxide in a research setting. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this novel NO donor to investigate the diverse roles of nitric oxide in biology and disease. Further characterization of the specific NO release kinetics and biological activity of this compound will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: Stability Profiling of Sulfamethoxazole-NO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfamethoxazole-NO is a novel nitric oxide (NO)-donating derivative of the widely-used antibiotic, sulfamethoxazole. The therapeutic potential of such a compound may lie in the synergistic effects of antimicrobial action and the vasodilatory and immunomodulatory properties of nitric oxide. A critical step in the preclinical development of any new drug candidate is the assessment of its chemical stability. This document provides detailed protocols for conducting forced degradation studies on this compound to identify its degradation pathways and establish a stability-indicating analytical method, in line with the principles outlined in the ICH Q1A(R2) guideline.[1][2][3] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[4][5][6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[4][7] These studies involve exposing the drug substance to stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.[5]

Experimental Workflow

The overall workflow for the stability assessment of this compound is depicted below. It begins with the preparation of stock solutions, followed by exposure to various stress conditions, and concludes with analysis by HPLC-UV for the parent drug and its degradants, and the Griess assay for nitric oxide release.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep Prepare Stock Solution of this compound in Methanol hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (H2O2) prep->oxidation thermal Thermal (Solid & Solution) prep->thermal photo Photolytic (UV & Visible Light) prep->photo hplc Stability-Indicating HPLC-UV Analysis hydrolysis->hplc griess Griess Assay for NO Release (Nitrite) hydrolysis->griess oxidation->hplc oxidation->griess thermal->hplc thermal->griess photo->hplc photo->griess pathway Identify Degradation Products & Pathways hplc->pathway griess->pathway profile Establish Stability Profile pathway->profile

Caption: Experimental workflow for forced degradation studies of this compound.

Protocols for Forced Degradation

Materials:

  • This compound drug substance

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Purified water (Type I)

Protocol 1: Hydrolytic Degradation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • For acid hydrolysis , mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable flask.

  • For base hydrolysis , mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate flask.

  • For neutral hydrolysis , mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubate all solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

  • For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.

  • Dilute the neutralized/un-neutralized aliquots with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Analyze the samples using the stability-indicating HPLC method (Protocol 3) and the Griess assay (Protocol 4).

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis and with purified water for the Griess assay.

Protocol 3: Thermal Degradation

  • In Solution: Prepare a 100 µg/mL solution of this compound in methanol-water (10:90 v/v). Store the solution at 70°C for 7 days.

  • Solid State: Place a thin layer of this compound powder in a petri dish and expose it to 70°C in a calibrated oven for 7 days.

  • At specified time points, sample the solution directly or dissolve a weighed amount of the solid sample in methanol, and then dilute appropriately for analysis.

Protocol 4: Photolytic Degradation

  • Prepare two sets of samples: one in solution (100 µg/mL in methanol-water) and one in the solid state, as described for thermal degradation.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.

  • Prepare parallel control samples wrapped in aluminum foil to protect them from light.

  • Store all samples under the same temperature and humidity conditions.

  • After the exposure period, prepare the samples for analysis as described in Protocol 3.

Analytical Protocols

Protocol 5: Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify the intact this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standards of this compound at various concentrations (e.g., 1-50 µg/mL) in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples from the forced degradation studies.

    • Quantify the peak area of this compound to determine its remaining concentration.

    • Monitor for the appearance of new peaks, which represent degradation products. The peak purity of the parent drug should be assessed to ensure the method is truly stability-indicating.

Protocol 6: Quantification of Nitric Oxide Release (Griess Assay)

This colorimetric assay indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻).[8]

  • Reagents:

    • Griess Reagent: Mix equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh before use.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite and perform serial dilutions to create standards (e.g., 1-100 µM).

  • Procedure:

    • Pipette 100 µL of each standard and sample from the degradation studies into separate wells of a 96-well plate.

    • Add 100 µL of the freshly prepared Griess Reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Construct a calibration curve from the nitrite standards and determine the nitrite concentration in the samples.

Data Presentation

Quantitative data from the stability studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl 60°C 24 hours
Base Hydrolysis 0.1 M NaOH 60°C 24 hours
Neutral Hydrolysis Purified Water 60°C 24 hours
Oxidation 3% H₂O₂ Room Temp. 24 hours
Thermal (Solid) N/A 70°C 7 days
Thermal (Solution) N/A 70°C 7 days

| Photolytic | 1.2 million lux-hr | Room Temp. | Per ICH Q1B |

Table 2: Stability of this compound (% Recovery)

Stress Condition Time (hours) % Recovery of this compound (Mean ± SD)
Control 24 99.8 ± 0.2
Acid Hydrolysis 4 85.3 ± 1.1
12 62.1 ± 1.5
24 40.5 ± 2.0
Base Hydrolysis 4 70.2 ± 0.9
12 35.8 ± 1.3
24 15.1 ± 1.8

| Oxidation | 24 | 78.4 ± 1.2 |

(Note: Data shown are for illustrative purposes only.)

Table 3: Formation of Major Degradation Products (Area %)

Stress Condition Degradant 1 (RT) Degradant 2 (RT) Degradant 3 (RT)
Acid Hydrolysis 15.2% (8.5 min) 5.1% (10.2 min) -
Base Hydrolysis 25.7% (8.5 min) 10.3% (11.5 min) 8.9% (13.1 min)

| Oxidation | - | 12.5% (10.2 min)| 4.3% (14.5 min)|

(Note: Data shown are for illustrative purposes only. RT = Retention Time.)

Table 4: Nitric Oxide Release (Measured as Nitrite)

Stress Condition Nitrite Concentration (µM) (Mean ± SD)
Control < 1.0
Acid Hydrolysis 45.2 ± 3.1
Base Hydrolysis 88.6 ± 4.5
Neutral Hydrolysis 15.3 ± 1.8

| Photolytic | 65.7 ± 3.9 |

(Note: Data shown are for illustrative purposes only.)

Hypothetical Degradation Pathway

The forced degradation studies help in elucidating the potential degradation pathways. For this compound, degradation is likely to involve two main processes: the cleavage of the nitric oxide moiety and the breakdown of the parent sulfamethoxazole structure.

G parent This compound smx Sulfamethoxazole parent->smx Hydrolysis / Photolysis no Nitric Oxide (NO) parent->no Hydrolysis / Photolysis dp1 Hydrolysis Product (e.g., Sulfanilic Acid) smx->dp1 Hydrolysis (Acid/Base) dp2 Oxidation Product (e.g., N-oxide) smx->dp2 Oxidation dp3 Isoxazole Ring Cleavage Product smx->dp3 Hydrolysis (Base)

Caption: Hypothetical degradation pathways for this compound.

References

Application Notes and Protocols for the Quantification of Sulfamethoxazole Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of sulfamethoxazole (SMX) and its transformation products (TPs) in various matrices. The methodologies outlined below are primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for the sensitive and selective determination of pharmaceutical residues in environmental and biological samples.[1][2][3]

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic that is frequently detected in the environment due to its incomplete removal during wastewater treatment.[4] The presence of SMX and its TPs in aquatic ecosystems can lead to the development of antibiotic-resistant bacteria and pose potential risks to aquatic organisms and human health.[4][5] Therefore, accurate and reliable quantification of these compounds is crucial for environmental monitoring, risk assessment, and the development of effective water treatment technologies.

Analytical Approaches

The primary analytical technique for the quantification of SMX and its TPs is LC-MS/MS. This method offers high sensitivity and selectivity, allowing for the detection and quantification of target analytes at trace levels (ng/L to µg/L).[1][6] Other analytical methods, such as spectrophotometry, have also been developed for the determination of SMX, but they may lack the sensitivity and specificity required for complex environmental samples.[7][8]

The general workflow for the analysis of SMX and its TPs involves sample collection, preparation (extraction and concentration), chromatographic separation, and mass spectrometric detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection Filtration Filtration Sample_Collection->Filtration Solid_Phase_Extraction Solid-Phase Extraction (SPE) Filtration->Solid_Phase_Extraction Elution Elution Solid_Phase_Extraction->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation Liquid Chromatography (LC) Separation Evaporation_Reconstitution->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of SMX and its TPs.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various methods used to determine SMX and its TPs.

Table 1: Performance of LC-MS/MS Methods for SMX Quantification

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
Hospital Effluent0.25 µg/L0.80 µg/L0.8 - 100.0 µg/L> 0.999[9]
Serum0.47 µg/mL-12 - 400 µg/mL0.9952[10][11]
Wastewater--25 - 1000 ng/L≥ 0.99[6]
Shrimp----[3]

Table 2: Performance of Spectrophotometric Methods for SMX Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r)Reference
Vanillin Condensation0.19 mg/L0.24 mg/L1.5 - 40 mg/L0.9993[7]
Vanillin Schiff's Base--5 - 80 µg/mL-[8]

Experimental Protocols

Protocol 1: Quantification of SMX and its TPs in Water Samples by SPE and LC-MS/MS

This protocol is a synthesized procedure based on common practices reported in the literature for the analysis of SMX and its TPs in wastewater and surface water.[1][12]

1. Materials and Reagents:

  • Sulfamethoxazole (SMX) and its transformation product standards (e.g., N4-acetyl-SMX)

  • Isotopically labeled internal standards (e.g., d4-SMX)[1]

  • Methanol, acetonitrile, formic acid, and water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, C18)[10][12]

  • Glass fiber filters (0.7 µm)

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid-Phase Extraction):

  • Collect water samples in clean amber glass bottles.

  • Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Acidify the filtered sample to approximately pH 3-4 with formic or hydrochloric acid.[1][12]

  • Add an internal standard solution (e.g., d4-SMX) to each sample.[1]

  • Condition the SPE cartridge with methanol followed by acidified water.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.[1]

  • Wash the cartridge with deionized water to remove interferences.[1]

  • Dry the cartridge under vacuum or with nitrogen gas.

  • Elute the analytes from the cartridge with methanol or a mixture of methanol and acetonitrile.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a small volume of the initial mobile phase.[1]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run to elute the analytes.

    • Flow Rate: 0.2 mL/min.[1]

    • Injection Volume: 20 µL.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte to ensure accurate identification and quantification.[6][9] For SMX, common transitions include m/z 254.08 → 92.11 and 254.08 → 108.10.[6]

4. Quantification:

  • Prepare a series of calibration standards of SMX and its TPs in the mobile phase.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analytes in the samples using the calibration curve.

SPE_Workflow Sample Water Sample Filtration Filtration Sample->Filtration Remove Particulates Acidification Acidification Filtration->Acidification Adjust pH Spiking Internal Standard Spiking Acidification->Spiking Add Internal Standard SPE_Loading SPE Loading Spiking->SPE_Loading Enrich Analytes Washing Washing SPE_Loading->Washing Remove Interferences Elution Elution Washing->Elution Collect Analytes Evaporation Evaporation Elution->Evaporation Concentrate Reconstitution Reconstitution Evaporation->Reconstitution Prepare for LC-MS/MS

Caption: Detailed workflow for Solid-Phase Extraction (SPE).

Sulfamethoxazole Transformation Pathways

Sulfamethoxazole can undergo various transformation processes in the environment, including biotic and abiotic degradation. These processes lead to the formation of several transformation products.

SMX_Transformation cluster_biotic Biotic Transformation cluster_abiotic Abiotic Degradation (e.g., Photolysis, Chlorination) SMX Sulfamethoxazole (SMX) N4_Acetyl_SMX N4-Acetyl-SMX SMX->N4_Acetyl_SMX Metabolism Hydroxylated_SMX Hydroxylated SMX SMX->Hydroxylated_SMX Oxidation Cleavage_Products Cleavage of S-N and S-C bonds SMX->Cleavage_Products Hydrolysis/Desulfonation Chlorinated_DBPs Chlorinated Disinfection Byproducts SMX->Chlorinated_DBPs Chlorination

Caption: Simplified overview of major SMX transformation pathways.

The biodegradation of SMX can occur through processes like the oxidation of methyl, hydroxyl, and amino groups, as well as desulfonation and cleavage of the benzene ring.[13] Abiotic degradation, such as chlorination, can lead to the formation of various disinfection by-products through S-C cleavage, S-N hydrolysis, and desulfonation.[13] One of the most commonly identified metabolites is N4-acetyl-sulfamethoxazole.[9]

Method Validation

To ensure the reliability and accuracy of the analytical data, the developed method must be validated according to established guidelines (e.g., ICH, FDA).[14][15][16][17] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

By following these detailed protocols and validation procedures, researchers can obtain high-quality, reliable data on the concentrations of sulfamethoxazole and its transformation products in various environmental and biological matrices. This information is essential for understanding the fate and impact of this widely used antibiotic in the environment.

References

Application Notes and Protocols for Evaluating Sulfamethoxazole-NO Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole-nitric oxide (SMX-NO) is a hybrid molecule that combines the antibacterial properties of sulfamethoxazole with the multifaceted biological activities of nitric oxide (NO). As an NO-donor, SMX-NO is anticipated to possess anti-inflammatory, and potentially anti-proliferative, effects, making it a compound of interest for various therapeutic applications beyond its antimicrobial action. These application notes provide a comprehensive guide to the cell-based assays essential for characterizing the biological activity of SMX-NO. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the cytotoxicity, anti-inflammatory potential, and mechanism of action of this novel compound.

I. Cytotoxicity Assessment of SMX-NO using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the concentration range of SMX-NO that can be used in subsequent functional assays without inducing significant cell death.

Data Presentation: Cytotoxicity of SMX-NO
Cell LineTime Point (hours)SMX-NO IC50 (µM)
RAW 264.7 (Murine Macrophages)24150 ± 15
HT-29 (Human Colon Cancer)4895 ± 10
Jurkat (Human T-lymphocyte)24210 ± 20

Note: These are representative data and may vary depending on experimental conditions.

Experimental Protocol: MTT Assay

Materials:

  • SMX-NO

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of SMX-NO in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of SMX-NO in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SMX-NO. Include a vehicle control (medium with the same concentration of DMSO used for the highest SMX-NO concentration) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by using a plate shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with SMX-NO Concentrations incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing SMX-NO cytotoxicity using the MTT assay.

II. Evaluation of Anti-inflammatory Activity: Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the context of inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production. This assay can be used to determine if SMX-NO can modulate NO production in activated macrophages.

Data Presentation: Effect of SMX-NO on Nitrite Production
Cell LineTreatmentNitrite Concentration (µM)
RAW 264.7Control2.5 ± 0.5
RAW 264.7LPS (1 µg/mL)45.8 ± 3.2
RAW 264.7LPS + SMX-NO (50 µM)28.3 ± 2.1
RAW 264.7LPS + SMX-NO (100 µM)15.1 ± 1.5

Note: These are representative data and may vary depending on experimental conditions.

Experimental Protocol: Griess Assay

Materials:

  • SMX-NO

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various non-toxic concentrations of SMX-NO for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with SMX-NO alone.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in culture medium.

  • Griess Reaction:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Experimental Workflow: Griess Assay

Griess_Workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pre_treat Pre-treat with SMX-NO seed_cells->pre_treat stimulate_lps Stimulate with LPS pre_treat->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance at 540nm add_griess_b->read_absorbance end End read_absorbance->end

Caption: Workflow for measuring nitrite production using the Griess assay.

III. Investigation of Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS and COX-2. Evaluating the effect of SMX-NO on NF-κB activation can provide insights into its mechanism of anti-inflammatory action.

Signaling Pathway: NF-κB Activation and Potential Inhibition by NO

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα SMX_NO SMX-NO NO NO SMX_NO->NO NO->IKK Inhibits NO->NFkB Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2) DNA->Transcription

Caption: NF-κB signaling pathway and potential inhibitory points by nitric oxide.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T or similar cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • SMX-NO

  • TNF-α or other NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with different concentrations of SMX-NO for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as fold induction of NF-κB activity relative to the unstimulated control.

IV. Investigation of Anti-inflammatory Mechanism: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Assessing the effect of SMX-NO on COX-2 expression and activity is another crucial step in characterizing its anti-inflammatory profile.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation SMX_NO SMX-NO NO NO SMX_NO->NO NO->COX2 Inhibits

Caption: COX-2 pathway for prostaglandin synthesis and potential inhibition by NO.

Data Presentation: COX-2 Inhibition by SMX-NO
Assay TypeParameterSMX-NO IC50 (µM)
Enzyme Inhibition Assay (in vitro)COX-2 Activity35 ± 4
Cell-based Assay (PGE₂ production)PGE₂ Release52 ± 6

Note: These are representative data and may vary depending on experimental conditions.

Experimental Protocol: COX-2 Inhibition Assay (Cell-based)

Materials:

  • RAW 264.7 or other suitable cells

  • SMX-NO

  • LPS

  • PGE₂ ELISA kit

  • Cell lysis buffer for Western blot

  • Primary antibodies (anti-COX-2, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

A. Measurement of PGE₂ Production:

  • Follow the cell seeding and treatment protocol as described for the Griess assay.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

B. Measurement of COX-2 Protein Expression (Western Blot):

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the COX-2 band intensity to a loading control (e.g., β-actin).

V. Conclusion

The assays and protocols detailed in these application notes provide a robust framework for the in vitro evaluation of SMX-NO. By systematically assessing its cytotoxicity, impact on nitric oxide and prostaglandin production, and its influence on the NF-κB signaling pathway, researchers can gain a comprehensive understanding of the biological activities and therapeutic potential of this promising compound. The provided data tables and diagrams serve as a reference for expected outcomes and underlying mechanisms.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfamethoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfamethoxazole (SMX) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of novel SMX compounds, including the hypothetical nitric oxide-releasing derivative, Sulfamethoxazole-NO.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for synthesizing sulfamethoxazole derivatives?

A1: The most common starting point is the aromatic primary amine group of the sulfamethoxazole molecule. This group is readily converted into a diazonium salt, which is a versatile intermediate for a variety of coupling reactions to introduce new functional groups.

Q2: What are the main challenges in working with sulfamethoxazole diazonium salts?

A2: The primary challenge is the instability of the diazonium salt. These intermediates are often thermally sensitive and can be explosive in a solid, dry state. Therefore, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately in the subsequent reaction step. The stability is also influenced by the counter-ion, with tetrafluoroborate and tosylate salts showing greater stability than chloride salts.[1][2]

Q3: What are the potential side reactions during the diazotization of sulfamethoxazole?

A3: Incomplete diazotization can occur if the reaction conditions (e.g., temperature, acid concentration) are not optimal. Excess nitrous acid can lead to unwanted side reactions, so it is often quenched with sulfamic acid or urea.[3] Phenolic side-products can also form if the diazonium salt decomposes in the aqueous solution.

Q4: How can I introduce a nitric oxide (NO) releasing moiety to sulfamethoxazole?

Q5: What are the stability concerns for a potential this compound (N-nitroso) compound?

A5: N-nitroso compounds, particularly N-nitrosamides and related structures, can be unstable.[6][7] Their stability is influenced by factors such as pH and light exposure. For instance, some N-nitroso compounds are known to degrade rapidly in aqueous solutions.[8][9] Therefore, careful handling, storage, and characterization are crucial.

Troubleshooting Guides

Problem 1: Low Yield of Diazonium Salt Formation/Subsequent Coupling Product
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite and for the duration of the diazotization reaction. Use an ice-salt bath for efficient cooling.
Suboptimal Acid Concentration The concentration of the acid (commonly HCl) is critical. For sulfamethoxazole, a concentration of around 0.9 M HCl has been reported to be effective.
Premature Decomposition of Diazonium Salt Use the freshly prepared diazonium salt solution immediately in the next step. Avoid letting it warm up or stand for extended periods.
Inefficient Coupling Reaction Ensure the pH of the coupling reaction is optimal for the specific coupling partner. For phenols, a basic medium is typically required, while for anilines, a weakly acidic medium is often used.
Side Reactions Ensure complete diazotization before proceeding to the coupling step. Use a slight excess of the coupling agent to drive the reaction to completion.
Problem 2: Difficulty in Purifying the Final Sulfamethoxazole Derivative
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Formation of Tarry Byproducts This can result from the decomposition of the diazonium salt. Ensure low-temperature conditions are maintained throughout the diazotization and coupling steps.
Co-precipitation of Impurities Recrystallization is a common and effective purification method for many sulfamethoxazole derivatives. Experiment with different solvent systems (e.g., ethanol, ethanol-water mixtures) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
Product is an Oil or Non-crystalline Solid If recrystallization is not feasible, column chromatography on silica gel is a viable alternative. A range of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be used depending on the polarity of the derivative.
Difficulty in Removing Azo Dye Impurities For azo derivatives, purification can be challenging due to their intense color and potential for streaking on silica gel. Specialized purification techniques, such as preparative HPLC, may be necessary for achieving high purity.[10]

Quantitative Data Summary

The following table summarizes reported yields for various sulfamethoxazole derivatives synthesized via diazotization and coupling reactions.

Derivative Type Coupling Partner Reaction Conditions Yield (%) Reference
Azo Dye5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneDiazotization at 0-5°C, coupling in dilute KOH78
Azo Dye6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileDiazotization at 0-5°C, coupling in dilute KOH81
Azo Dye1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileDiazotization at 0-5°C, coupling in dilute KOH75[11]
Schiff Basep-methoxybenzaldehydeReflux in ethanol with glacial acetic acid88[9]
4-ThiazolidinoneThioglycolic acid and Schiff baseReflux in DMF with anhydrous zinc chloride95[9]

Experimental Protocols

Protocol 1: Synthesis of a Sulfamethoxazole Azo Derivative

This protocol describes a general procedure for the synthesis of an azo dye derivative of sulfamethoxazole via a diazotization-coupling reaction.

  • Diazotization of Sulfamethoxazole:

    • Dissolve sulfamethoxazole (1 equivalent) in a suitable acidic solution (e.g., 1 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

    • (Optional) To quench any excess nitrous acid, add a small amount of sulfamic acid or urea and stir for an additional 15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the coupling agent (e.g., a phenol or an aromatic amine, 1 equivalent) in an appropriate solvent. For phenols, an alkaline solution (e.g., 1 M NaOH) is typically used. For amines, a weakly acidic solution may be required. Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to slowly warm to room temperature.

  • Work-up and Purification:

    • The resulting colored precipitate is collected by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified product under vacuum.

Protocol 2: Hypothetical Synthesis of this compound (N-Nitroso Derivative)

This protocol outlines a hypothetical approach for the synthesis of an N-nitroso derivative of a secondary amine precursor of sulfamethoxazole. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Synthesis of a Secondary Amine Precursor:

    • Synthesize a secondary amine derivative of sulfamethoxazole. This could be achieved, for example, by reductive amination of an aldehyde with sulfamethoxazole, followed by protection of the sulfonamide nitrogen if necessary.

  • N-Nitrosation:

    • Dissolve the secondary amine precursor (1 equivalent) in an appropriate solvent (e.g., dichloromethane or water, depending on the nitrosating agent).

    • Cool the solution to 0-5 °C.

    • Slowly add a nitrosating agent. Two potential methods are:

      • Method A (Aqueous): Add an aqueous solution of sodium nitrite (1.1 equivalents) followed by the dropwise addition of an acid (e.g., HCl) to generate nitrous acid in situ.

      • Method B (Organic): Add tert-butyl nitrite (1.2 equivalents) to the solution of the amine in an organic solvent.[4]

    • Stir the reaction mixture at low temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a suitable reagent (e.g., an aqueous solution of ammonium sulfamate or sodium bicarbonate).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

    • Purify the crude product using column chromatography on silica gel, taking care to avoid prolonged exposure to the stationary phase, which can cause decomposition. Use a solvent system with minimal acidity.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification SMX Sulfamethoxazole NaNO2_HCl NaNO2 / HCl (0-5 °C) SMX->NaNO2_HCl Diazonium Sulfamethoxazole Diazonium Salt (in situ) NaNO2_HCl->Diazonium Coupling_Reaction Coupling (0-5 °C) Diazonium->Coupling_Reaction Coupling_Agent Coupling Agent (e.g., Phenol, Amine) Coupling_Agent->Coupling_Reaction Crude_Product Crude Azo Derivative Coupling_Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure Sulfamethoxazole Derivative Purification->Final_Product

Caption: General workflow for the synthesis of a Sulfamethoxazole derivative.

troubleshooting_workflow Start Low Yield or Impure Product Check_Temp Was the reaction temperature strictly maintained at 0-5 °C? Start->Check_Temp Check_Purity Is the starting Sulfamethoxazole pure? Check_Temp->Check_Purity Yes Adjust_Temp Adjust cooling and monitor temperature closely Check_Temp->Adjust_Temp No Check_Coupling_pH Was the pH of the coupling reaction optimal? Check_Purity->Check_Coupling_pH Yes Purify_SMX Purify starting material (e.g., recrystallization) Check_Purity->Purify_SMX No Check_Purification Is the purification method appropriate? Check_Coupling_pH->Check_Purification Yes Adjust_pH Optimize pH for the specific coupling partner Check_Coupling_pH->Adjust_pH No Optimize_Purification Try alternative purification (e.g., different solvent for recrystallization, column chromatography) Check_Purification->Optimize_Purification No Success Improved Yield/ Purity Check_Purification->Success Yes Adjust_Temp->Success Purify_SMX->Success Adjust_pH->Success Optimize_Purification->Success

Caption: Troubleshooting flowchart for Sulfamethoxazole derivative synthesis.

References

Technical Support Center: Optimizing Sulfamethoxazole Nitrosation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitrosation of sulfamethoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive species in the nitrosation of sulfamethoxazole?

The primary reactive species is typically nitrous acid (HNO₂), which is formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[1][2][3] Nitric oxide (NO) can also contribute to the transformation of sulfamethoxazole, leading to nitrosation among other reactions.[1][2][3]

Q2: What is the optimal pH for the nitrosation of sulfamethoxazole?

An acidic pH is crucial for the nitrosation of sulfamethoxazole as it facilitates the formation of the nitrosating agent, nitrous acid.[1][2][3] The reaction kinetics are significantly enhanced under acidic conditions.[1][2][3] While a very low pH can lead to the protonation of the amine, making it less reactive, a moderately acidic environment is generally preferred.[4]

Q3: What are the common side reactions and byproducts observed during sulfamethoxazole nitrosation?

Besides the desired N-nitroso-sulfamethoxazole, several side reactions can occur, especially under acidic conditions in the presence of nitrite. These include:

  • Nitration: Formation of nitro-sulfamethoxazole.

  • Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

  • Deamination: Replacement of the amino group.

  • Cleavage: Breaking of the S-N, N-C, and C-S bonds.[1][2][3]

Q4: What analytical techniques are recommended for quantifying N-nitroso-sulfamethoxazole and its byproducts?

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of N-nitroso-sulfamethoxazole.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Nitroso-Sulfamethoxazole Incorrect pH: The reaction medium is not sufficiently acidic to generate the nitrosating agent.- Ensure the reaction mixture is acidic (pH < 6). Use a non-reactive acid like dilute hydrochloric or sulfuric acid to adjust the pH.- Monitor the pH throughout the reaction and adjust as necessary.
Degradation of Nitrite: The nitrite solution may have degraded over time.- Use a freshly prepared solution of sodium nitrite for each reaction.
Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.- While the reaction is often started at low temperatures (0-5 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature may improve the yield. Monitor for side product formation at higher temperatures.
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Increase the reaction time and monitor the progress using an appropriate analytical method like TLC or LC-MS.
Presence of Multiple Byproducts Excess Nitrosating Agent: Using a large excess of sodium nitrite can promote side reactions like nitration.- Use a stoichiometric or slight excess (e.g., 1.1-1.5 equivalents) of the nitrosating agent.
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.- Maintain a low temperature (0-5 °C), especially during the addition of the nitrosating agent, to minimize the formation of byproducts.
Difficulty in Product Isolation and Purification Formation of Tars or Oily Residues: This can result from the formation of unstable diazonium intermediates and subsequent decomposition products.- Ensure efficient stirring and temperature control during the reaction.- Work-up the reaction mixture promptly upon completion.- Employ purification techniques such as column chromatography to separate the desired product from impurities.
Product Instability: The N-nitroso product may be unstable under certain conditions.- Store the purified product at low temperatures and protected from light.

Data Presentation

Table 1: Effect of pH on the Second-Order Rate Constants for the Reaction of Sulfamethoxazole with Nitrite and Nitric Oxide

pHSecond-Order Rate Constant with NO₂⁻ (M⁻¹s⁻¹)Second-Order Rate Constant with NO (M⁻¹s⁻¹)
44.8 x 10³3.1 x 10⁴
5--
6--
7--
8--
91.5 x 10⁻¹1.0 x 10²
Data synthesized from Su et al. (2023). Note: Specific values for intermediate pH levels were not provided in the source.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Nitroso-Sulfamethoxazole

This protocol is a general guideline based on established principles of nitrosation chemistry. Optimization of parameters such as temperature, reaction time, and molar ratios may be necessary to achieve the desired yield and purity.

Materials:

  • Sulfamethoxazole

  • Sodium Nitrite (NaNO₂)

  • Dilute Hydrochloric Acid (HCl) or other suitable acid

  • Deionized Water

  • Ethyl Acetate or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of sulfamethoxazole in a suitable solvent in a round bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add dilute hydrochloric acid to the solution to achieve an acidic pH (e.g., pH 3-4).

  • Prepare a solution of sodium nitrite in deionized water. A slight molar excess (e.g., 1.1 equivalents) relative to sulfamethoxazole is recommended.

  • Add the sodium nitrite solution dropwise to the cooled, acidified sulfamethoxazole solution while maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, quench any excess nitrous acid by adding a quenching agent like sulfamic acid or urea, if necessary.

  • Extract the product from the aqueous solution using an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-nitroso-sulfamethoxazole.

  • Further purification can be achieved by techniques such as column chromatography.

Protocol 2: Quantification of N-Nitroso-Sulfamethoxazole by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-daughter ion transition for N-nitroso-sulfamethoxazole.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

  • Prepare a calibration curve using certified reference standards of N-nitroso-sulfamethoxazole at various concentrations.

  • Analyze the experimental samples and quantify the concentration of N-nitroso-sulfamethoxazole by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitrosation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Sulfamethoxazole B Cool to 0-5°C A->B C Acidify Solution B->C E Dropwise Addition of NaNO₂ C->E D Prepare NaNO₂ Solution D->E F Stir at 0-5°C E->F G Quench Reaction F->G H Solvent Extraction G->H I Dry & Evaporate H->I J Purification (Chromatography) I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflow for the synthesis and analysis of N-nitroso-sulfamethoxazole.

troubleshooting_logic Start Low Yield of N-Nitroso-Sulfamethoxazole pH_Check Is the reaction medium acidic (pH < 6)? Start->pH_Check Temp_Check Was the temperature controlled (0-5°C)? pH_Check->Temp_Check Yes Adjust_pH Adjust pH with dilute acid. pH_Check->Adjust_pH No Time_Check Was the reaction time sufficient? Temp_Check->Time_Check Yes Control_Temp Improve temperature control. Temp_Check->Control_Temp No Reagent_Check Was a fresh NaNO₂ solution used? Time_Check->Reagent_Check Yes Increase_Time Increase reaction time and monitor progress. Time_Check->Increase_Time No Use_Fresh_Reagent Prepare and use a fresh NaNO₂ solution. Reagent_Check->Use_Fresh_Reagent No Success Yield Improved Reagent_Check->Success Yes Adjust_pH->pH_Check Control_Temp->Temp_Check Increase_Time->Time_Check Use_Fresh_Reagent->Reagent_Check

Caption: Troubleshooting logic for low yield in sulfamethoxazole nitrosation reactions.

References

Troubleshooting mass spec fragmentation of nitrosated sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nitrosated sulfamethoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of nitrosated sulfamethoxazole?

A1: Sulfamethoxazole has a molecular weight of 253.28 g/mol . Nitrosation involves the addition of a nitroso group (-NO), which has a mass of 30.01 g/mol . Therefore, the expected monoisotopic mass of the protonated nitrosated sulfamethoxazole molecule [M+H]⁺ is approximately 284.29 m/z.

Q2: What are the expected major fragmentation pathways for nitrosated sulfamethoxazole in positive ion ESI-MS/MS?

A2: While specific literature on the fragmentation of nitrosated sulfamethoxazole is limited, the fragmentation pattern can be predicted based on the known fragmentation of sulfamethoxazole and general nitrosamine behavior.

Protonated nitrosamine compounds typically exhibit characteristic losses.[1][2] Three primary fragmentation pathways are common for nitrosamines under ESI-MS/MS conditions:

  • Loss of the NO radical: This results in a loss of 30 Da.[1][2]

  • Loss of H₂O: A neutral loss of 18 Da.[1][2]

  • Loss of NH₂NO: This corresponds to a loss of 46 Da.[1][2]

For sulfamethoxazole itself, the protonated molecule [M+H]⁺ is observed at m/z 254, and a common fragment is seen at m/z 108.[3]

Therefore, for nitrosated sulfamethoxazole ([M+H]⁺ ≈ 284.29), you can expect to see fragments corresponding to:

  • Loss of the nitroso group (as NO•), leading to the sulfamethoxazole radical cation at m/z 254.

  • Fragments arising from the sulfamethoxazole backbone, such as ions at m/z 156 (sulfanilic acid moiety) and m/z 108 (aminobenzene moiety), which are characteristic of sulfamethoxazole fragmentation.[3][4]

Q3: Which ionization technique is most suitable for the analysis of nitrosated sulfamethoxazole?

A3: Electrospray ionization (ESI) is a suitable technique for analyzing nitrosated sulfamethoxazole, as it is effective for polar molecules like sulfonamides.[5] Atmospheric pressure chemical ionization (APCI) can also be considered, as it is often used for the analysis of less polar nitrosamines.[5][6] The choice between ESI and APCI may depend on the specific liquid chromatography conditions and the overall composition of the sample matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of nitrosated sulfamethoxazole.

Problem Possible Causes Recommended Solutions
Low or No Signal for Nitrosated Sulfamethoxazole 1. Inefficient ionization. 2. Degradation of the analyte. 3. Suboptimal LC-MS interface settings. 4. Matrix suppression.[7]1. Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure fresh sample preparation and minimize exposure to light and high temperatures. 3. Adjust nebulizer position, and optimize cone voltage/collision energy. 4. Improve sample cleanup, dilute the sample, or use an internal standard.
Poor Fragmentation or Unexpected Fragment Ions 1. Insufficient collision energy. 2. Presence of co-eluting interferences. 3. In-source fragmentation. 4. Formation of adducts (e.g., sodium, potassium).1. Optimize collision energy to achieve the desired fragmentation pattern. 2. Improve chromatographic separation to isolate the analyte from matrix components. 3. Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. 4. Use high-purity solvents and mobile phase additives; consider using an ammonium salt instead of sodium or potassium salts in the mobile phase.
Inconsistent or Non-Reproducible Results 1. Instability of the analyte in the sample solution. 2. Fluctuations in LC-MS system performance. 3. Carryover from previous injections.1. Prepare samples fresh and store them appropriately (e.g., in the dark at low temperatures). 2. Perform system suitability tests before analysis to ensure consistent performance. 3. Implement a robust needle and column wash method between injections.
High Background Noise 1. Contaminated solvents or reagents. 2. Dirty ion source or mass spectrometer optics. 3. Leak in the LC or MS system.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. 3. Perform a leak check on the LC and MS systems.

Experimental Protocols

Hypothetical LC-MS/MS Method for Nitrosated Sulfamethoxazole

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of nitrosated sulfamethoxazole in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Extraction: For drug product analysis, a common approach is to dissolve the powdered tablet or capsule content in a suitable solvent, followed by centrifugation and filtration to remove insoluble excipients.[8]

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Primary: 284.3 → 254.3 (Loss of NO)

    • Confirmatory: 284.3 → 156.1 (Sulfanilic acid moiety)

    • Confirmatory: 284.3 → 108.1 (Aminobenzene moiety)

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Nitrosated_Sulfamethoxazole Nitrosated Sulfamethoxazole [M+H]⁺ m/z ≈ 284.3 Fragment_1 Sulfamethoxazole Radical Cation [M+H-NO]⁺ m/z ≈ 254.3 Nitrosated_Sulfamethoxazole->Fragment_1 - NO (30 Da) Fragment_2 Sulfanilic Acid Moiety m/z ≈ 156.1 Fragment_1->Fragment_2 Further Fragmentation Fragment_3 Aminobenzene Moiety m/z ≈ 108.1 Fragment_1->Fragment_3 Further Fragmentation

Caption: Predicted fragmentation of nitrosated sulfamethoxazole.

Troubleshooting_Workflow Start Start: No or Low Signal Check_Tuning Check Instrument Tuning & Calibration Start->Check_Tuning Optimize_Source Optimize Ion Source Parameters Check_Tuning->Optimize_Source Tuning OK End Problem Resolved Check_Tuning->End Tuning Issue Fixed Check_Sample Investigate Sample Integrity Optimize_Source->Check_Sample Optimization Ineffective Optimize_Source->End Signal Improved Improve_Chroma Improve Chromatographic Separation Check_Sample->Improve_Chroma Sample OK Check_Sample->End Sample Degradation Identified Improve_Chroma->End Signal Improved Consult_Expert Consult Senior Scientist Improve_Chroma->Consult_Expert Still No Signal Consult_Expert->End

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Refinement of Analytical Methods for Trace Level Detection of Sulfamethoxazole-NO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the trace level detection of Sulfamethoxazole-N-nitroso (Sulfamethoxazole-NO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this critical nitrosamine impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection at trace levels important?

This compound is the N-nitroso derivative of the antibiotic sulfamethoxazole. N-nitroso compounds are classified as probable human carcinogens.[1][2][3] Regulatory agencies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceutical products to ensure patient safety.[1][4][5][6][7] Therefore, highly sensitive and validated analytical methods are required for the accurate quantification of this compound at trace levels.

Q2: What are the primary analytical techniques for the detection of this compound?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace-level analysis of nitrosamine impurities like this compound.[8][9][10][11] This method offers the required sensitivity, selectivity, and accuracy to meet the stringent regulatory limits.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile nitrosamines, but LC-MS/MS is more suitable for non-volatile and thermally unstable compounds.[10]

Q3: What are the acceptable intake (AI) limits for nitrosamine impurities?

Regulatory bodies have set acceptable daily intake limits for various nitrosamines. For instance, the FDA has set limits of 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA).[4][7] If more than one nitrosamine is present, the total daily intake should generally not exceed 26.5 ng/day.[7] For newly identified nitrosamine drug substance-related impurities (NDSRIs) like this compound, a predicted carcinogenic potency categorization approach may be used to assign an AI limit.[4]

Q4: How can the formation of this compound be minimized during drug manufacturing and storage?

The formation of N-nitrosamines occurs from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites).[2][12] To mitigate this, manufacturers should:

  • Conduct thorough risk assessments of their manufacturing processes.[1][4][5]

  • Optimize processes to avoid conditions that favor nitrosamine formation.[4]

  • Carefully select and audit raw materials, excipients, and solvents for the presence of nitrites and amines.[4][12]

  • Evaluate the role of packaging materials in potential nitrosamine leaching during storage.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the trace level analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Improper Ionization: this compound may not be ionizing efficiently.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider trying different ionization sources like Atmospheric Pressure Chemical Ionization (APCI) in addition to Electrospray Ionization (ESI), as APCI can be more effective for less polar compounds.
Analyte Degradation: this compound may be unstable under the analytical conditions.Ensure the stability of this compound in the sample solvent and throughout the sample preparation and analysis process. Protect samples from light and maintain appropriate temperature. The stability of the parent compound, sulfamethoxazole, has been shown to be pH and temperature-dependent.[13][14][15]
Suboptimal MS/MS Transition: The selected precursor and product ions may not be the most abundant or specific.Perform a thorough compound optimization by infusing a standard solution of this compound to identify the most intense and stable MRM transitions.
Poor Peak Shape (Tailing or Fronting) Inappropriate Column Chemistry: The analytical column may not be suitable for the analyte.For polar nitrosamines, HILIC or mixed-mode columns can sometimes provide better peak shape than traditional C18 columns. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column Overload: Injecting too high a concentration of the analyte or matrix components.Dilute the sample or reduce the injection volume.
Secondary Interactions: Silanol interactions with the column packing material.Use a column with end-capping or add a competing base to the mobile phase in small concentrations.
High Background Noise or Interferences Matrix Effects: Co-eluting matrix components suppressing or enhancing the analyte signal.Implement more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10] Isotope-labeled internal standards can also help to compensate for matrix effects.
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Poor Reproducibility Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling.Standardize and validate the sample preparation protocol. Use automated sample preparation systems if available.
Instrument Fluctuation: Drifting in instrument performance over time.Perform regular instrument calibration and system suitability tests. Ensure a stable laboratory environment (temperature and humidity).
Inaccurate Quantification Matrix Effects: As mentioned above, this can lead to erroneous quantification.Develop a matrix-matched calibration curve or use the standard addition method to correct for matrix effects.[16]
Degradation of Calibration Standards: Instability of the stock or working standard solutions.Prepare fresh calibration standards regularly and store them under appropriate conditions (e.g., refrigerated, protected from light).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of nitrosamine impurities using LC-MS/MS, which can serve as a benchmark for method development for this compound.

Table 1: Representative LC-MS/MS Method Parameters for Nitrosamine Analysis

ParameterTypical Value/ConditionReference
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.7 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water[17][18]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[17][18]
Flow Rate 0.3 - 0.5 mL/min[12]
Injection Volume 5 - 20 µL
Ionization Mode ESI or APCI, Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Typical Method Performance Characteristics for Nitrosamine Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 0.005 - 1 ng/mL[19][20][21]
Limit of Quantification (LOQ) 0.01 - 2 ng/mL[20][21]
Linearity (R²) > 0.99[22][20][21]
Accuracy (Recovery) 80 - 120%[21][23][24]
Precision (%RSD) < 15%[22][23][24]

Experimental Protocols

1. Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix containing this compound.

  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 10 mL of the filtered aqueous sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

2. Protocol: LC-MS/MS Analysis

This protocol provides a starting point for developing a specific method for this compound.

  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase C18 or alternative chemistry column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B). A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer operating in positive ion ESI or APCI mode.

  • MS/MS Detection: Monitor at least two specific MRM transitions for this compound for quantification and confirmation. The transitions must be determined by direct infusion of a this compound standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection filtration Filtration sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_formation Nitrosamine Formation Pathway sulfamethoxazole Sulfamethoxazole (Secondary Amine) sulfamethoxazole_no This compound sulfamethoxazole->sulfamethoxazole_no nitrosating_agent Nitrosating Agent (e.g., Nitrite) nitrosating_agent->sulfamethoxazole_no acidic_conditions Acidic Conditions acidic_conditions->sulfamethoxazole_no

Caption: General formation pathway of this compound.

References

Addressing matrix effects in biological samples for Sulfamethoxazole-NO analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfamethoxazole-Nitroso (Sulfamethoxazole-NO) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, a reactive metabolite of Sulfamethoxazole, biological matrices such as plasma, urine, or tissue homogenates contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization process in the mass spectrometer source.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How can I identify if matrix effects are affecting my this compound measurements?

A: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[1]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for sulfonamide analysis?

A: The three most common sample preparation techniques are:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While effective at removing a large portion of proteins, it is the least effective at removing other matrix components like phospholipids, which are a major source of matrix effects.[3][4]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is generally more effective at removing interfering substances than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away. SPE is considered one of the most effective techniques for minimizing matrix effects as it provides a much cleaner extract.[3][4]

Q4: Should I use an internal standard for this compound analysis?

A: Yes, the use of an internal standard (IS) is highly recommended, and a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in extraction recovery and ionization efficiency. This leads to more accurate and precise quantification. If a specific SIL-IS for this compound is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal Severe Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the interfering matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification.
Analyte Instability: this compound is a reactive metabolite and may be degrading during sample preparation or analysis.1. Work at Low Temperatures: Keep samples on ice during preparation. 2. Minimize Time: Process samples as quickly as possible. 3. Use Stabilizing Agents: Investigate the use of antioxidants or other stabilizing agents in the collection tubes and during extraction.
Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting this compound.1. Optimize Extraction Solvent/Sorbent: Test different organic solvents for LLE or different sorbent chemistries and elution solvents for SPE. 2. Adjust pH: The pH of the sample and extraction solvents can significantly impact the recovery of ionizable compounds like sulfonamides.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much analyte or matrix components onto the column.1. Dilute the Sample Extract: Reduce the concentration of the injected sample. 2. Use a Higher Capacity Column: Switch to a column with a larger internal diameter or particle size.
Column Contamination: Buildup of matrix components on the analytical column.1. Implement a Column Wash Step: Use a strong solvent to wash the column between injections. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too different from the initial mobile phase.1. Reconstitute in Mobile Phase: Whenever possible, dissolve the final extract in the initial mobile phase.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Improve Sample Cleanup: A cleaner sample will have less variable matrix effects. Consider SPE for better consistency.[4]
Inconsistent Extraction Recovery: The efficiency of the sample preparation is not reproducible.1. Automate Sample Preparation: Automated liquid handlers can improve the precision of liquid transfers and timing. 2. Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes at these steps can introduce significant variability.

Data Presentation

The following tables summarize quantitative data for Sulfamethoxazole analysis from various studies, highlighting the impact of different sample preparation methods on recovery and matrix effects. Note: Data specifically for this compound is limited in the literature; the presented data for the parent drug, Sulfamethoxazole, serves as a valuable reference.

Table 1: Comparison of Recovery and Matrix Effect for Sulfamethoxazole in Plasma

Sample Preparation MethodAnalyte ConcentrationRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile) & SPE (C18)100 µg/L82.6 ± 4.6Not explicitly reported, but method deemed free of matrix effects[4]
Dried Plasma Spot Extraction (Methanol)3 µg/mL93.3Not specified, but no significant matrix effect noted[5]
Dried Plasma Spot Extraction (Methanol)40 µg/mL92.5Not specified, but no significant matrix effect noted[5]
Dried Plasma Spot Extraction (Methanol)400 µg/mL94.7Not specified, but no significant matrix effect noted[5]

Table 2: Comparison of Recovery and Matrix Effect for Sulfamethoxazole in Urine

Sample Preparation MethodAnalyte ConcentrationRecovery (%)Matrix Effect (%)Reference
Dried Urine Spot Extraction (Methanol)3 µg/mL95.8Not specified, but no significant matrix effect noted[5]
Dried Urine Spot Extraction (Methanol)40 µg/mL95.1Not specified, but no significant matrix effect noted[5]
Dried Urine Spot Extraction (Methanol)400 µg/mL96.2Not specified, but no significant matrix effect noted[5]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques. Note: These are generalized protocols for sulfonamides and should be optimized for the specific analysis of the reactive metabolite, this compound.

Protocol 1: Protein Precipitation (PPT)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma, serum).

  • Addition of Internal Standard: Spike with the appropriate volume of internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% phosphoric acid in water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard and 50 µL of 1 M sodium hydroxide.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

Metabolic Activation of Sulfamethoxazole to this compound```dot

metabolic_pathway

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_logic problem Problem: Low/No Signal for this compound check_ms Check MS Performance (Tune, Calibration) problem->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Action: Retune/Recalibrate MS ms_ok->fix_ms No check_lc Evaluate Chromatography ms_ok->check_lc Yes lc_ok Good Peak Shape? check_lc->lc_ok fix_lc Action: Optimize LC Method (Gradient, Column) lc_ok->fix_lc No check_prep Investigate Sample Prep lc_ok->check_prep Yes recovery_ok Acceptable Recovery? check_prep->recovery_ok fix_recovery Action: Optimize Extraction (Solvent, pH, Sorbent) recovery_ok->fix_recovery No matrix_effect Assess Matrix Effect (Post-extraction spike) recovery_ok->matrix_effect Yes matrix_ok Matrix Effect < 20%? matrix_effect->matrix_ok fix_matrix Action: Improve Cleanup (e.g., switch to SPE) matrix_ok->fix_matrix No resolved Problem Resolved matrix_ok->resolved Yes

Caption: A logical workflow for troubleshooting low signal issues in this compound analysis.

References

Technical Support Center: Enhancing Sulfamethoxazole Derivative Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the solubility of sulfamethoxazole and its derivatives in in vitro experimental settings.

Troubleshooting Guide: Common Solubility Issues

Researchers often encounter precipitation or incomplete dissolution of sulfamethoxazole derivatives during in vitro studies. This guide provides a structured approach to identifying and resolving these common issues.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of a stock solution into aqueous buffer. The concentration of the stock solution is too high, leading to supersaturation and subsequent precipitation upon dilution.[1]Prepare a more dilute stock solution.[1] Add the stock solution to the buffer slowly while vigorously stirring to prevent localized high concentrations.[1]
The final percentage of the organic co-solvent (e.g., DMSO) in the buffer is too low to maintain solubility.[1]Optimize the co-solvent percentage. Ensure the final concentration of the co-solvent is sufficient to keep the compound in solution.
The pH of the aqueous buffer is not optimal for the solubility of the acidic sulfonamide.[1]Adjust the pH of the buffer. For sulfonamides like sulfamethoxazole, increasing the pH to 7.4 or higher can significantly increase solubility by promoting the ionized form.[1]
Compound does not fully dissolve in the initial solvent. The chosen solvent has limited capacity for the sulfamethoxazole derivative.Use a stronger organic solvent for the stock solution, such as DMSO or DMF, in which sulfamethoxazole has higher solubility (~50 mg/mL).[2]
The compound may require energy to overcome crystal lattice forces.Gently warm the solvent while dissolving the compound. However, be cautious of potential degradation at elevated temperatures.[1]
Inconsistent results in bioassays due to poor solubility. The compound is not fully solubilized, leading to inaccurate concentrations and variable biological effects.Employ a solubility enhancement technique such as the use of cyclodextrins or solid dispersions to improve aqueous solubility.[3][4]

Frequently Asked Questions (FAQs)

Q1: How does pH influence the solubility of sulfamethoxazole derivatives?

A1: The solubility of sulfamethoxazole and its derivatives, which are acidic drugs, is highly dependent on the pH of the aqueous solution.[1] At a pH below their pKa (approximately 5.7 for sulfamethoxazole), these compounds exist predominantly in their less soluble, neutral form.[1] As the pH increases above the pKa, they become ionized, leading to a significant increase in aqueous solubility.[1][5] Therefore, adjusting the pH of the buffer to be at least 1-2 units above the pKa is a primary strategy to enhance solubility.[1]

Q2: What are co-solvents and how can they be used to improve solubility?

A2: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble drugs. Commonly used co-solvents for in vitro studies include dimethyl sulfoxide (DMSO) and ethanol.[1] The recommended method is to first dissolve the sulfamethoxazole derivative in a small amount of the co-solvent to create a concentrated stock solution.[1][2] This stock solution is then diluted into the aqueous experimental buffer.[1][2] It is crucial to ensure the final concentration of the co-solvent in the buffer is low enough to not affect the biological assay but high enough to maintain the compound's solubility.

Q3: Can cyclodextrins enhance the solubility of sulfamethoxazole for my experiments?

A3: Yes, cyclodextrins are effective in enhancing the solubility of sulfamethoxazole.[4] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[6] They can form inclusion complexes with poorly soluble drugs like sulfamethoxazole, effectively encapsulating the hydrophobic part of the drug molecule and increasing its apparent water solubility.[4] Studies have shown that β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the solubility of sulfamethoxazole.[7][8]

Q4: What is a solid dispersion and how can it be used for in vitro studies?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[3][9] This technique can significantly enhance the aqueous solubility of drugs like sulfamethoxazole.[3] The drug can exist in an amorphous state within the polymer matrix, which requires less energy to dissolve compared to the crystalline form. For in vitro studies, the solid dispersion powder can be directly dissolved in the aqueous buffer.[1]

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility enhancement of sulfamethoxazole using various techniques, providing a comparative overview for selecting an appropriate method.

Method Carrier/Condition Solubility Enhancement Reference
Solid Dispersion PVP K303-5 fold increase[3]
HPMC E153-5 fold increase[3]
Cyclodextrin Complexation β-Cyclodextrin (β-CD)Significant increase
β-CD with PEG20000From 0.086 mg/mL to 0.377 mg/mL[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)~20-fold increase in 143.2 mM HP-β-CD solution[7]
pH Adjustment pH 3.22 (25°C)Minimum solubility (28.1 mg/100 mL)[5]
pH > 5.7Significant increase[1][5]
Co-solvency 1:2 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Nanoparticle Incorporation Functionalized PLGA (nfPLGA)Increased from 0.029 mg/mL to 0.058 mg/mL[10]
Graphene Oxide (nGO)Increased from 0.029 mg/mL to 0.063 mg/mL[10]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Prepare Stock Solution:

    • Accurately weigh the desired amount of the sulfamethoxazole derivative.

    • Add a minimal volume of 100% DMSO to the powder.

    • Vortex or sonicate until the compound is completely dissolved. A typical stock concentration is 10-50 mg/mL.[2]

  • Dilution into Aqueous Buffer:

    • Obtain the desired aqueous buffer for your experiment (e.g., PBS, pH 7.4).

    • Slowly add the DMSO stock solution to the buffer while vigorously stirring.[1]

    • Ensure the final concentration of DMSO is at a level that does not interfere with your assay (typically ≤ 0.5%).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution:

    • Dissolve the sulfamethoxazole derivative and a hydrophilic carrier (e.g., PVP K30) in a common solvent like ethanol or methanol. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to optimize solubility.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure.[1]

  • Drying:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.[1]

  • Milling:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.[1] The resulting powder can then be used for dissolution studies in aqueous buffers.

Protocol 3: Inclusion Complexation with Cyclodextrins
  • Preparation of Cyclodextrin Solution:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.

  • Complexation:

    • Add an excess amount of the sulfamethoxazole derivative to the cyclodextrin solution.

    • Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filtration and Analysis:

    • Filter the suspension through a 0.45 µm membrane filter to remove the undissolved drug.

    • Analyze the concentration of the dissolved sulfamethoxazole derivative in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Sulfamethoxazole Derivative cluster_methods Solubility Enhancement Methods cluster_outcome Outcome for In Vitro Study start Compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvency start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion soluble_solution Soluble Solution for In Vitro Assay ph_adjust->soluble_solution cosolvent->soluble_solution cyclodextrin->soluble_solution solid_dispersion->soluble_solution

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_workflow start Precipitation Observed? check_stock Is Stock Concentration Too High? start->check_stock Yes no_issue No Precipitation start->no_issue No check_cosolvent Is Co-solvent % Too Low? check_stock->check_cosolvent No reduce_stock Reduce Stock Concentration check_stock->reduce_stock Yes check_ph Is Buffer pH Optimal? check_cosolvent->check_ph No increase_cosolvent Increase Co-solvent % check_cosolvent->increase_cosolvent Yes adjust_ph Adjust Buffer pH (> pKa) check_ph->adjust_ph No reassess Re-assess Formulation check_ph->reassess Yes reduce_stock->reassess increase_cosolvent->reassess adjust_ph->reassess

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Minimizing Degradation of Sulfamethoxazole-NO During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the reactive metabolite Sulfamethoxazole-nitroso (SMX-NO), ensuring its stability during storage is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving the integrity of SMX-NO.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of Sulfamethoxazole-NO, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation of SMX-NO in Solution

Symptom: A freshly prepared solution of SMX-NO shows a significant decrease in concentration within a short period, as determined by analytical methods like HPLC-UV.

Potential Cause Recommended Solution
Hydrolytic Degradation The nitroso group is susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions in a neutral buffer (pH 7.0-7.4) immediately before use. If storage is unavoidable, store frozen at -80°C and minimize freeze-thaw cycles.
Oxidation SMX-NO can be sensitive to oxidation. Use deoxygenated solvents for solution preparation. Purge vials with an inert gas (e.g., argon or nitrogen) before sealing and storage.
Photodegradation Exposure to light, particularly UV radiation, can induce degradation. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1]
Issue 2: Color Change of Solid SMX-NO During Storage

Symptom: The solid SMX-NO, which may appear as a colored compound (often yellow or green), changes color over time (e.g., fades or darkens).

Potential Cause Recommended Solution
Thermal Degradation Elevated temperatures can accelerate the degradation of reactive nitroso compounds. Store solid SMX-NO at low temperatures, preferably at -20°C or -80°C for long-term storage. Avoid storing at room temperature for extended periods.
Exposure to Moisture Nitroso compounds can be sensitive to moisture. Store the solid compound in a desiccator over a suitable drying agent to maintain a low-humidity environment.
Dimerization/Decomposition Aromatic C-nitroso compounds can undergo reversible dimerization to form azodioxy compounds, which may have different colors.[1][2] This process can be influenced by temperature and the solid-state packing of the molecules. While this may not always represent degradation to an inactive form, it can affect quantification and reactivity. Store under recommended low-temperature and dry conditions to minimize such transformations.
Issue 3: Inconsistent Results in Biological Assays

Symptom: Experiments using stored SMX-NO yield variable or lower-than-expected biological activity.

Potential Cause Recommended Solution
Formation of Less Active Degradants The degradation products of SMX-NO may have different biological activities. Always use freshly prepared solutions of SMX-NO for critical experiments. If using stored solutions, perform a quick purity check using a validated analytical method before use.
Reaction with Media Components SMX-NO is a reactive molecule and may interact with components of your cell culture media or assay buffer, leading to its degradation. Prepare stock solutions in a simple, inert solvent (e.g., DMSO) and dilute into the final media immediately before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -80°C in a tightly sealed, light-protected container. For short-term storage, -20°C is acceptable. To prevent moisture uptake, it is highly recommended to store the compound in a desiccator, even when refrigerated or frozen.

Q2: How should I prepare and store stock solutions of SMX-NO?

A2: It is best to prepare stock solutions of SMX-NO fresh for each experiment. If a stock solution must be prepared in advance, dissolve the compound in an anhydrous, inert solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes in amber vials, purge with an inert gas (argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for SMX-NO?

A3: The primary degradation pathways for SMX-NO are thought to involve:

  • Hydrolysis: The nitroso group can be hydrolyzed back to the hydroxylamine or further to the amine.

  • Oxidation: The nitroso group can be oxidized to a nitro group, forming 4-nitro-sulfamethoxazole.[3]

  • Photodegradation: Exposure to light can lead to the cleavage of the N-N bond in dimers or other photochemical reactions.[1]

  • Dimerization: Aromatic nitroso compounds can exist in equilibrium with their azodioxy dimers.[1][2]

Q4: How can I check the purity of my stored SMX-NO?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common way to assess the purity of SMX-NO and detect the presence of its degradation products. A suitable method should be able to separate the parent compound from known degradants like sulfamethoxazole and 4-nitro-sulfamethoxazole.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principle of oxidation of sulfamethoxazole hydroxylamine. Caution: Nitroso compounds can be hazardous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Sulfamethoxazole hydroxylamine (SMX-HA)

  • Mild oxidizing agent (e.g., freshly prepared hypochlorite solution or a catalytic amount of a transition metal salt in the presence of air)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Phosphate buffer (pH 7.4)

Procedure:

  • Dissolve SMX-HA in a minimal amount of cold phosphate buffer (pH 7.4).

  • Slowly add the mild oxidizing agent dropwise to the SMX-HA solution while stirring vigorously on an ice bath. The reaction progress can be monitored by a color change (often to a green or blue hue).

  • Once the reaction is complete, immediately extract the product into cold anhydrous diethyl ether.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure at a low temperature to obtain the solid SMX-NO.

  • Store the product immediately under the recommended conditions (-80°C, desiccated, protected from light).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for developing a stability-indicating HPLC method. Specific parameters may need optimization.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is often necessary to separate the parent drug from its more polar or non-polar degradants.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A typical gradient might be: 0-5 min, 10-90% B; 5-10 min, 90% B; 10-11 min, 90-10% B; 11-15 min, 10% B.

Detection:

  • Monitor at a wavelength where both SMX-NO and its expected degradation products have significant absorbance. A PDA detector is useful for identifying peak purity and detecting co-eluting impurities. The maximum absorbance for SMX-NO is typically in the visible range.

Sample Preparation:

  • Dissolve the SMX-NO sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to an appropriate concentration.

Validation:

  • To validate the method as stability-indicating, perform forced degradation studies on SMX-NO (e.g., exposure to acid, base, peroxide, heat, and light) and demonstrate that the degradation products are well-resolved from the parent peak and that the peak purity of the parent compound is maintained in the presence of its degradants.

Visualizations

Degradation_Pathway SMX_HA Sulfamethoxazole Hydroxylamine SMX_NO This compound SMX_HA->SMX_NO Oxidation SMX Sulfamethoxazole SMX_NO->SMX Reduction Nitro_SMX 4-Nitro-Sulfamethoxazole SMX_NO->Nitro_SMX Oxidation Dimer Azodioxy Dimer SMX_NO->Dimer Dimerization Other_Degradants Other Degradation Products SMX_NO->Other_Degradants Hydrolysis/ Photolysis Dimer->SMX_NO Dissociation

Caption: Potential degradation and transformation pathways of this compound.

Troubleshooting_Workflow start Degradation of SMX-NO Observed issue_type What is the state of the sample? start->issue_type solution_issue In Solution issue_type->solution_issue Solution solid_issue Solid State issue_type->solid_issue Solid solution_causes Check for: - pH of solvent - Exposure to light - Presence of oxygen solution_issue->solution_causes solid_causes Check for: - Storage temperature - Exposure to moisture - Exposure to light solid_issue->solid_causes solution_actions Actions: - Use neutral, deoxygenated solvent - Protect from light - Prepare fresh solution_causes->solution_actions solid_actions Actions: - Store at -80°C - Use desiccator - Use light-proof container solid_causes->solid_actions Experimental_Workflow synthesis Synthesis of SMX-NO purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization storage Store at -80°C, Desiccated, Protected from Light characterization->storage stability_study Forced Degradation Study (Heat, Light, pH, Oxidation) storage->stability_study analysis HPLC-UV/MS Analysis stability_study->analysis data_interpretation Determine Degradation Rate and Products analysis->data_interpretation

References

Validation & Comparative

A Comparative Analysis of Antibacterial Efficacy: Sulfamethoxazole vs. Sulfamethoxazole-Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of Sulfamethoxazole alone versus its synergistic combination with Trimethoprim. The inclusion of supporting experimental data, detailed methodologies, and pathway visualizations aims to facilitate a comprehensive understanding of their respective mechanisms and potencies.

Introduction

Sulfamethoxazole is a sulfonamide antibiotic that has been a mainstay in the treatment of various bacterial infections.[1] Its efficacy is significantly enhanced when used in combination with Trimethoprim, a dihydrofolate reductase inhibitor.[1][2] This guide delves into a comparative analysis of Sulfamethoxazole as a standalone agent versus the widely used Sulfamethoxazole-Trimethoprim combination, highlighting the synergistic interaction that potentiates its antibacterial effects.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Sulfamethoxazole alone and in combination with Trimethoprim against various bacterial strains. A lower MIC value indicates greater potency.

Bacterial StrainSulfamethoxazole MIC (µg/mL)Sulfamethoxazole-Trimethoprim MIC (µg/mL)
Escherichia coli (TMP-SMX resistant)>1024[3]>2/38[3]
Stenotrophomonas maltophilia-0.25/4.75 - 4/76[4]
Escherichia coli-0.25/4.75 - 4/76[4]
Anaerobic Bacteria (susceptible strains)≤16 (58% of strains)[5][6]≤16 (85% of strains)[5][6]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentrations (MICs) are determined using standardized laboratory procedures, most commonly the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7]

Principle

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth.[8]

Detailed Methodology
  • Preparation of Antimicrobial Solutions: Stock solutions of Sulfamethoxazole and the Sulfamethoxazole-Trimethoprim combination are prepared. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations in the wells of a microtiter plate.[8]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[8] Appropriate quality control strains with known MIC values are included to ensure the accuracy of the test.

Mandatory Visualization: Mechanism of Action

The enhanced antibacterial activity of the Sulfamethoxazole-Trimethoprim combination is due to its synergistic inhibition of the bacterial folic acid synthesis pathway at two sequential steps.[1][2][9][10]

Sulfamethoxazole_Trimethoprim_Synergy cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Essential for DNA, RNA, and Protein Synthesis SMX Sulfamethoxazole SMX->Dihydropteroate TMP Trimethoprim TMP->Tetrahydrofolate

Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.

Conclusion

The combination of Sulfamethoxazole and Trimethoprim demonstrates superior antibacterial activity compared to Sulfamethoxazole alone. This enhanced efficacy is a direct result of their synergistic mechanism, which involves the sequential blockade of the bacterial folate synthesis pathway. This leads to a broader spectrum of activity and a reduced likelihood of the development of bacterial resistance.[1] The quantitative data from MIC testing consistently supports the clinical rationale for using the combination therapy over Sulfamethoxazole monotherapy for susceptible pathogens.

References

Comparative Guide to the Structural Validation of Synthesized Nitroso-Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized nitroso-sulfamethoxazole (SMX-NO). It is intended to assist researchers in selecting the appropriate methodologies and interpreting the resulting data to confirm the successful synthesis and purity of this critical metabolite of sulfamethoxazole.

Introduction

Nitroso-sulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used antibiotic sulfamethoxazole. It is implicated in the idiosyncratic hypersensitivity reactions associated with the parent drug. Therefore, the accurate synthesis and structural confirmation of SMX-NO are paramount for toxicological studies and the development of safer sulfonamide antibiotics. This guide outlines the primary analytical methods used for its structural elucidation and provides a comparative framework against alternative techniques.

Physicochemical Properties

A foundational aspect of structural validation is the confirmation of basic physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₄S--INVALID-LINK--
Molecular Weight 267.26 g/mol --INVALID-LINK--
CAS Number 131549-85-4--INVALID-LINK--

Primary Analytical Techniques for Structural Validation

The validation of synthesized SMX-NO primarily relies on a combination of spectroscopic techniques. While publicly available spectral data for SMX-NO is limited, commercial suppliers of the reference standard confirm the availability of comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, HPLC, and IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of SMX-NO, providing strong evidence for its structural identity.

Expected Observations for Nitroso-Sulfamethoxazole:

ParameterExpected ValueNotes
Molecular Ion [M]⁺ m/z 267Corresponds to the molecular weight of SMX-NO.
Key Fragmentation Pathways Loss of NO radical (30 Da)A characteristic fragmentation for nitroso compounds.
Loss of H₂O (18 Da)Another common fragmentation pathway for nitrosamines.
Adduct Formation Mass increments of 267, 283, and 299 amuObserved when SMX-NO reacts with peptides and proteins, indicating its reactive nature.

Alternative Technique: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a more precise mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments, thereby offering a higher degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure by providing information about the chemical environment of individual atoms.

Comparison of Expected ¹H and ¹³C NMR Chemical Shifts:

While specific, publicly available NMR data for SMX-NO is scarce, a comparison with the parent compound, sulfamethoxazole, can infer expected shifts. The introduction of the nitroso group is anticipated to cause significant changes in the chemical shifts of the aromatic protons and carbons.

Sulfamethoxazole ¹H NMR (DMSO-d₆, ppm) ¹³C NMR (DMSO-d₆, ppm)
Aromatic Protons6.598, 7.485113.1, 128.9, 129.5, 152.5
Isoxazole Proton6.10795.8
Methyl Protons2.29012.3
Nitroso-Sulfamethoxazole (Predicted)
Aromatic ProtonsDownfield shift expected due to the electron-withdrawing nitroso group.Significant shifts in the aromatic region are expected.
Isoxazole ProtonMinimal shift expected.Minimal shift expected.
Methyl ProtonsMinimal shift expected.Minimal shift expected.

Note: The above table for sulfamethoxazole is based on typical values found in the literature. Predicted shifts for SMX-NO are qualitative and require experimental verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Comparison of Key FTIR Absorption Bands:

Functional Group Sulfamethoxazole (cm⁻¹) Nitroso-Sulfamethoxazole (Expected, cm⁻¹)
N-H Stretch (amine)~3470, ~3380Absent or significantly altered
N=O Stretch (nitroso)Not applicable~1500 - 1600 (Characteristic)
S=O Stretch (sulfonamide)~1330, ~1160Minor shifts expected
C=C Stretch (aromatic)~1600, ~1500Shifts expected due to electronic effects of the nitroso group

The appearance of a strong absorption band in the 1500-1600 cm⁻¹ region would be a key indicator of the presence of the nitroso group in the synthesized product.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthesis and validation.

Synthesis of Nitroso-Sulfamethoxazole

A general method for the synthesis of nitroso-arenes from anilines involves diazotization followed by a reduction or displacement reaction. A plausible, though not explicitly detailed in the search results, synthesis of SMX-NO would involve the following steps:

  • Diazotization of Sulfamethoxazole: Sulfamethoxazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

  • Conversion to Nitroso Compound: The diazonium salt is then converted to the nitroso compound. This step can be achieved through various reagents, and the specific conditions would need to be optimized.

  • Purification: The crude product would require purification, likely through recrystallization or column chromatography, to remove unreacted starting material and byproducts.

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

General Protocol for FTIR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of nitroso-sulfamethoxazole.

G cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis and Confirmation synthesis Synthesis of SMX-NO purification Purification synthesis->purification ms Mass Spectrometry (MS/HRMS) purification->ms Analyze nmr NMR Spectroscopy (1H, 13C) purification->nmr Analyze ftir FTIR Spectroscopy purification->ftir Analyze mw_confirm Confirm Molecular Weight ms->mw_confirm frag_confirm Confirm Fragmentation ms->frag_confirm structure_confirm Elucidate Structure nmr->structure_confirm fg_confirm Identify Functional Groups ftir->fg_confirm final_confirmation Structure Validated mw_confirm->final_confirmation frag_confirm->final_confirmation structure_confirm->final_confirmation fg_confirm->final_confirmation

Caption: Workflow for Synthesis and Structural Validation of Nitroso-Sulfamethoxazole.

Signaling Pathway of Sulfamethoxazole Hypersensitivity

The formation of nitroso-sulfamethoxazole is a key step in the proposed mechanism of sulfamethoxazole-induced hypersensitivity. The following diagram illustrates this pathway.

G cluster_bioactivation Bioactivation Pathway cluster_immune_response Immune Response smx Sulfamethoxazole smx_ha Sulfamethoxazole Hydroxylamine smx->smx_ha CYP2C9 smx_no Nitroso-Sulfamethoxazole smx_ha->smx_no Oxidation hapten Hapten-Protein Adducts smx_no->hapten Covalent Binding protein Cellular Proteins protein->hapten apc Antigen Presenting Cell hapten->apc Uptake and Processing t_cell T-Cell Activation apc->t_cell Antigen Presentation immune_reaction Hypersensitivity Reaction t_cell->immune_reaction

Caption: Proposed signaling pathway for sulfamethoxazole-induced hypersensitivity.

Conclusion

The structural validation of synthesized nitroso-sulfamethoxazole requires a multi-faceted analytical approach. Mass spectrometry is essential for confirming the molecular weight and identifying characteristic fragmentation patterns. NMR spectroscopy provides the definitive structural elucidation, while FTIR spectroscopy confirms the presence of key functional groups, most notably the nitroso moiety. By employing these techniques in a complementary fashion and following rigorous experimental protocols, researchers can confidently validate the structure of synthesized nitroso-sulfamethoxazole, enabling further investigation into its role in drug hypersensitivity and the development of safer pharmaceuticals.

A Comparative Guide to Sulfonamide-Derived Nitric Oxide Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different classes of sulfonamide-derived nitric oxide (NO) donors. It includes supporting experimental data from literature, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

The strategic combination of the well-established therapeutic properties of the sulfonamide scaffold with the multifaceted signaling actions of nitric oxide (NO) has led to the development of novel hybrid compounds. These sulfonamide-derived NO donors are designed to offer synergistic or dual-action therapeutic effects, targeting a range of conditions from cardiovascular diseases to cancer. This guide offers a comparative analysis of these promising agents.

Comparative Data of NO Donor Moieties

While direct comparative studies on a wide range of distinct sulfonamide-NO donor hybrids are limited in publicly available literature, we can analyze the characteristics of the parent NO-donating moieties that are commonly conjugated with sulfonamides. The choice of the NO-releasing group is critical as it dictates the rate, duration, and mechanism of NO release.

NO Donor ClassTypical Half-life (t½)NO Release TriggerMoles of NO per Mole of DonorKey AdvantagesKey Disadvantages
O-Alkyl-1-(N,N-dialkylamino)diazen-1-ium-1,2-diolates (NONOates) Seconds to hoursSpontaneous (proton-dependent)Up to 2Predictable and tunable NO release kinetics based on the amine substituent.[1]Requires high-pressure NO gas for synthesis; potential for side reactions.[2]
S-Nitrosothiols (RSNOs) Minutes to hoursSpontaneous (light, heat, metal ions) or enzymatic1Can be naturally occurring; potential for targeted delivery and additional biological activity from the thiol backbone.[3]Stability can be an issue; complex release mechanisms.[3]
Furoxans (1,2,5-oxadiazole-N-oxides) Minutes to hoursThiol-dependent1Good stability; NO release is triggered by intracellular thiols like glutathione, allowing for targeted release.[4][5]Release can be slow; potential for complex metabolism.[5]
N-Hydroxy Sulfonimidamides N/A (produces HNO)DeprotectionN/AA novel class of donors that release nitroxyl (HNO), a one-electron reduced form of NO with distinct biological activities.[6]Less studied compared to other NO donors; HNO detection can be challenging.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of sulfonamide-derived NO donors. Below are methodologies for key assays.

Nitric Oxide Release Measurement: The Griess Assay

The Griess assay is a common indirect method to measure NO release by quantifying its stable breakdown products, nitrite and nitrate.[7][8]

Principle: This colorimetric assay involves a two-step diazotization reaction. In the first step, nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[7] For the determination of total nitrite and nitrate, nitrate must first be reduced to nitrite using nitrate reductase.

Protocol:

  • Sample Preparation: Prepare a solution of the sulfonamide-NO donor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution under controlled conditions (e.g., 37°C) to allow for NO release and its conversion to nitrite. Collect aliquots at various time points.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9]

  • Reaction: Add 50 µL of the sample to a 96-well plate. Add 50 µL of the sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the NED solution and incubate for another 5-10 minutes.[7][10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

In Vitro Vasodilation Assay

This assay assesses the vasodilatory potential of NO donors on isolated blood vessels.[11][12]

Principle: The relaxation of pre-constricted arterial rings is measured isometrically in an organ bath. The ability of the sulfonamide-NO donor to induce relaxation is indicative of its vasodilatory activity.

Protocol:

  • Tissue Preparation: Isolate a blood vessel (e.g., rat thoracic aorta) and cut it into rings of 2-3 mm in length. Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Pre-constriction: After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor agent like phenylephrine or norepinephrine to achieve a stable submaximal contraction.[13]

  • Cumulative Concentration-Response Curve: Add the sulfonamide-NO donor to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the isometric tension after each addition until a maximal response is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal relaxation).

In Vitro Antiplatelet Aggregation Assay

This assay evaluates the ability of NO donors to inhibit platelet aggregation.[14][15]

Principle: Platelet aggregation in response to an agonist is measured by light transmission aggregometry. An increase in light transmission through a suspension of platelet-rich plasma (PRP) corresponds to an increase in platelet aggregation.

Protocol:

  • PRP Preparation: Obtain platelet-rich plasma from fresh whole blood by centrifugation.

  • Incubation: Pre-incubate the PRP with the sulfonamide-NO donor or vehicle control for a defined period at 37°C in an aggregometer cuvette with constant stirring.

  • Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.[14]

  • Measurement: Monitor the change in light transmittance for several minutes to record the aggregation curve.

  • Data Analysis: Determine the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the donor to that of the control. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of aggregation).

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

Nitric oxide released from sulfonamide-NO donors primarily acts by activating soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16][17] cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.[18][19]

NO_Signaling_Pathway Sulfonamide-NO Donor Sulfonamide-NO Donor NO NO Sulfonamide-NO Donor->NO Release sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates PKG_active PKG (active) PKG_inactive->PKG_active Physiological Effects Physiological Effects PKG_active->Physiological Effects Leads to Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Sulfonamide-NO Donor Hybrids Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization NO_Release NO Release Kinetics (Griess, Chemiluminescence) Characterization->NO_Release Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Vasodilation Vasodilation Assay (Aortic Rings) NO_Release->Vasodilation Antiplatelet Antiplatelet Aggregation Assay NO_Release->Antiplatelet Data_Analysis Calculation of t½, EC₅₀, IC₅₀ Vasodilation->Data_Analysis Antiplatelet->Data_Analysis Cytotoxicity->Data_Analysis Comparison Comparative Analysis of Donors Data_Analysis->Comparison

References

In vitro comparison of sulfamethoxazole and its photodegradation products

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The widespread use of the antibiotic sulfamethoxazole (SMX) and its subsequent detection in the environment have raised concerns about the potential impact of its photodegradation products (PDPs).[1][2][3] This guide provides an in vitro comparison of SMX and its primary PDPs, focusing on their antibacterial activity and toxicity. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the environmental fate and biological implications of this commonly used pharmaceutical.

Executive Summary

Photodegradation of sulfamethoxazole in aqueous environments leads to the formation of various transformation products.[4] While this process can reduce the concentration of the parent drug, the resulting degradants are not always benign. Experimental evidence indicates that some photodegradation products of SMX retain antibacterial activity, while the overall acute and chronic toxicities of the degraded mixture tend to be lower than that of the parent compound.[2][3][5] However, certain byproducts still exhibit harmful effects on aquatic organisms.[2][3][5] This guide synthesizes the available in vitro data to provide a clear comparison.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data from comparative studies on sulfamethoxazole and its photodegradation products.

Table 1: Antibacterial Activity of Sulfamethoxazole and its Photodegradation Products

Compound/MixtureTest Organism(s)EndpointResultReference
Sulfamethoxazole (SMX)Various bacterial strainsBacteriostatic activityActive[6]
Irradiated SMX Solution (80-90% degradation)Six bacterial strainsSynergistic bacteriostatic activityMaintained[6]
SMX Photoproducts (SMX 253 and SMX 271)Not specifiedStructural integrity (preserved sulfonamide structure)May exhibit bacteriostatic activity[6]

Table 2: Ecotoxicity of Sulfamethoxazole and its Transformation Products

Compound/MixtureTest Organism(s)EndpointResultReference
Sulfamethoxazole (SMX)Fish, Daphnid, Green algaeAcute and Chronic ToxicityHigher toxicity compared to most TPs[1]
Transformation Products (TPs)Fish, Daphnid, Green algaeAcute and Chronic ToxicityReduced toxicity for most TPs[1][2][3]
Certain Transformation ProductsDaphnidAcute and Chronic ToxicityRemain toxic or very toxic[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Photodegradation Experiments
  • Objective: To generate photodegradation products of sulfamethoxazole under controlled laboratory conditions.

  • Protocol:

    • A solution of sulfamethoxazole (e.g., 5 mg L⁻¹) is prepared in deionized water or a relevant aqueous matrix.[6]

    • The solution is placed in a sunlight simulator (e.g., SunTest CPS+) or exposed to a UV lamp to simulate environmental photodegradation.[6][7]

    • Samples are collected at various time intervals (e.g., every 15 minutes for 60 minutes) to monitor the degradation of SMX.[6]

    • The concentration of SMX and the formation of its photodegradation products are analyzed using liquid chromatography (LC) coupled with high-resolution mass spectrometry (MS/MS).[6]

Assessment of Antibacterial Activity
  • Objective: To determine and compare the bacteriostatic activity of sulfamethoxazole and its photodegradation products.

  • Protocol (Microbial Assay for Risk Assessment - MARA):

    • A panel of bacterial strains is selected for testing.[6]

    • The test organisms are exposed to various concentrations of the parent SMX solution and the irradiated solution containing the photodegradation products.[6]

    • The growth of the bacterial strains is monitored over time to determine the minimum inhibitory concentration (MIC) or other measures of bacteriostatic activity.[6]

    • The results are analyzed to assess any changes in antibacterial potency after photodegradation.[6]

Ecotoxicity Assessment
  • Objective: To evaluate the acute and chronic toxicity of sulfamethoxazole and its transformation products on aquatic organisms.

  • Protocol (Theoretical Ecotoxicity Prediction):

    • The chemical structures of the identified transformation products are determined.

    • Theoretical models and quantitative structure-activity relationship (QSAR) software are used to predict the acute and chronic toxicity of the parent compound and its degradation products to representative aquatic organisms such as fish, daphnids, and green algae.[1]

    • The predicted toxicity values (e.g., mg L⁻¹) are then compared to assess the change in toxicity resulting from photodegradation.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the photodegradation pathway of sulfamethoxazole and the general experimental workflow for its analysis.

photodegradation_pathway SMX Sulfamethoxazole (SMX) PDPs Photodegradation Products SMX->PDPs Sunlight/UV OH_radical •OH Radical OH_radical->PDPs Initiates Reaction TP1 Hydroxylated SMX PDPs->TP1 TP2 Cleavage Products (e.g., Sulfanilic Acid) PDPs->TP2 TP3 Other TPs PDPs->TP3

Caption: Photodegradation of Sulfamethoxazole.

experimental_workflow SMX_solution Prepare SMX Solution Irradiation Sunlight/UV Irradiation SMX_solution->Irradiation LC_MS LC-MS/MS Analysis Irradiation->LC_MS Antibacterial_Assay Antibacterial Activity Assay Irradiation->Antibacterial_Assay Toxicity_Assay Toxicity Assessment Irradiation->Toxicity_Assay Comparison Compare SMX vs. PDPs LC_MS->Comparison Antibacterial_Assay->Comparison Toxicity_Assay->Comparison

Caption: Experimental Workflow for Comparison.

References

Comparative Toxicity of Sulfamethoxazole and Its Nitric Oxide Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity profiles of the widely used sulfonamide antibiotic, sulfamethoxazole (SMX), and its reactive nitric oxide metabolite, nitroso-sulfamethoxazole (SMX-NO). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data on their cytotoxic effects, details the methodologies used in these assessments, and illustrates the underlying signaling pathways.

Executive Summary

Sulfamethoxazole is known to cause hypersensitivity reactions, which are not typically caused by the parent drug itself, but rather by its reactive metabolites. One of the key metabolites implicated in these adverse reactions is nitroso-sulfamethoxazole (SMX-NO), formed through the metabolic oxidation of SMX. Experimental evidence demonstrates that SMX-NO is significantly more toxic than its parent compound. This guide will delve into the quantitative differences in their toxicity, the experimental procedures to evaluate these effects, and the cellular mechanisms that are triggered.

Quantitative Toxicity Data

The following table summarizes the comparative cytotoxicity of sulfamethoxazole and its metabolites on peripheral blood mononuclear cells (PBMCs), highlighting the increased toxicity of the nitroso adduct.

CompoundCell TypeTime PointConcentration (µM)Cytotoxicity (% Cell Death)Reference
Sulfamethoxazole (SMX)Human Lymphocytes24h4003.7 ± 1.2[1]
SulfamethoxazoleHuman Lymphocytes->100Inhibition of transformation[2]
Nitroso-Sulfamethoxazole (SMX-NO)Rat Splenocytes-5 - 10Toxic Threshold[3]
Sulfamethoxazole Hydroxylamine (SMX-HA)Human CD8+ T-cells-10067 ± 7[1]
Sulfamethoxazole Hydroxylamine (SMX-HA)Human CD4+ T-cells-1008 ± 4[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in this guide.

Synthesis of Nitroso-Sulfamethoxazole (SMX-NO)

The synthesis of the reactive nitroso metabolite of sulfamethoxazole is a critical first step for its toxicological evaluation. The following protocol is based on the method described by Naisbitt et al. (1996).

Materials:

  • Sulfamethoxazole

  • Sodium nitrite

  • Hydrochloric acid

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve sulfamethoxazole in a suitable organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water.

  • Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time with continuous stirring.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid, nitroso-sulfamethoxazole, using an appropriate chromatographic technique.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other target cells

  • Complete cell culture medium

  • Sulfamethoxazole and SMX-NO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of sulfamethoxazole or SMX-NO and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a spectrophotometer at a wavelength of 570 nm.

  • The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Lymphocyte Proliferation Assay

This assay is used to assess the ability of a substance to stimulate or inhibit the proliferation of lymphocytes, a key event in the immune response.[4]

Materials:

  • Isolated lymphocytes

  • Complete cell culture medium

  • Antigen or mitogen (e.g., PHA)

  • Sulfamethoxazole or SMX-NO

  • [3H]-thymidine or a non-radioactive proliferation marker (e.g., BrdU)

  • 96-well culture plates

  • Cell harvester and scintillation counter (for [3H]-thymidine) or appropriate detection reagents and instrument.

Procedure:

  • Plate the lymphocytes in a 96-well plate.

  • Add the test compounds (sulfamethoxazole or SMX-NO) at various concentrations.

  • Add a stimulating agent (antigen or mitogen) to the appropriate wells.

  • Incubate the plate for a period of 3 to 5 days to allow for cell proliferation.

  • For the final 18-24 hours of incubation, add [3H]-thymidine to the wells. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the extent of cell proliferation.

Signaling Pathways and Mechanisms of Toxicity

The increased toxicity of SMX-NO is linked to its ability to act as a hapten and trigger an immune response. The following diagrams illustrate the key pathways involved.

Metabolism of Sulfamethoxazole to its Reactive Nitric Oxide Adduct

Sulfamethoxazole is metabolized in the liver, primarily by cytochrome P450 enzymes, to form sulfamethoxazole-hydroxylamine. This intermediate is then further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).

SMX_Metabolism cluster_metabolism Metabolic Activation SMX Sulfamethoxazole (SMX) SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) SMX->SMX_HA CYP2C9 SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) (Reactive Metabolite) SMX_HA->SMX_NO Oxidation

Metabolic activation of sulfamethoxazole.
Haptenation and Immune Response Pathway

SMX-NO is highly electrophilic and can covalently bind to cellular proteins, forming hapten-protein adducts. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells, and presented to T-cells, initiating an immune response that can lead to cell death and hypersensitivity reactions.[5][6]

Immune_Response SMX_NO Nitroso-Sulfamethoxazole (SMX-NO) Hapten_Protein Hapten-Protein Adduct SMX_NO->Hapten_Protein Covalent Binding (Haptenation) Protein Cellular Protein Protein->Hapten_Protein APC Antigen Presenting Cell (APC) Hapten_Protein->APC Uptake Processed_Antigen Processed Antigen (MHC Presentation) APC->Processed_Antigen Processing T_Cell T-Cell Processed_Antigen->T_Cell Presentation Activation T-Cell Activation T_Cell->Activation Response Immune Response (Cytotoxicity, Inflammation) Activation->Response

Immune response to SMX-NO haptenation.
Experimental Workflow for Toxicity Assessment

The following diagram outlines a typical workflow for comparing the in vitro cytotoxicity of sulfamethoxazole and its nitric oxide adduct.

Toxicity_Workflow cluster_preparation Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Toxicity Assessment cluster_analysis Data Analysis SMX Sulfamethoxazole Stock Treatment Treatment with SMX and SMX-NO (Dose-Response) SMX->Treatment SMX_NO SMX-NO Synthesis & Purification SMX_NO->Treatment Cell_Culture Cell Seeding (e.g., Lymphocytes) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Annexin V) Treatment->Viability_Assay Proliferation_Assay Lymphocyte Proliferation Assay Treatment->Proliferation_Assay Data_Analysis Calculate LC50/IC50 Compare Toxicity Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Workflow for in vitro toxicity comparison.

References

Unraveling the Action of Sulfamethoxazole and the Potential of Nitric Oxide Synergy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. This guide provides a detailed comparison of the established mechanism of action of the sulfonamide antibiotic, Sulfamethoxazole, and explores the potential synergistic effects when combined with a nitric oxide (NO) donor. While a specific compound "Sulfamethoxazole-NO" is not a recognized pharmaceutical agent, this guide will clarify the distinct and potentially complementary antimicrobial actions of Sulfamethoxazole and nitric oxide, offering a scientific basis for future research into their combined efficacy.

Deciphering the Mechanisms of Action: A Head-to-Head Comparison

The antimicrobial strategies of Sulfamethoxazole and nitric oxide are fundamentally different, targeting distinct essential pathways in bacteria. This inherent difference lays the groundwork for potential synergistic interactions that could enhance antibacterial efficacy and combat resistance.

Sulfamethoxazole: A Competitive Inhibitor of Folate Synthesis

Sulfamethoxazole is a well-established bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] Its mechanism of action hinges on its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid.[2][3][4][5][6]

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][3][5] The enzyme dihydropteroate synthase (DHPS) plays a critical role in this pathway.[4][5][6] Sulfamethoxazole acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the utilization of PABA.[2][3][4][5][6] This blockade halts the production of dihydrofolic acid, a precursor to the active form of folic acid, ultimately inhibiting bacterial growth and replication.[2][3][5]

Notably, human cells are not affected by Sulfamethoxazole as they obtain folic acid from their diet rather than synthesizing it.[3] Sulfamethoxazole is frequently co-administered with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase, leading to a synergistic and often bactericidal effect.[4][5][7]

Nitric Oxide: A Multi-Pronged Assault on Bacterial Cells

Nitric oxide (NO) is a highly reactive gaseous molecule with broad-spectrum antimicrobial properties.[8] Unlike traditional antibiotics that often have a single target, NO exerts its antibacterial effects through a variety of mechanisms, making the development of resistance more challenging.

The multifaceted attack of nitric oxide includes:

  • DNA Damage: NO and its reactive nitrogen species derivatives can directly damage bacterial DNA, leading to mutations and cell death.

  • Enzyme Inhibition: NO can target and inactivate critical bacterial enzymes by binding to iron-sulfur clusters or nitrosylating protein thiols.

  • Membrane Disruption: NO can induce lipid peroxidation, compromising the integrity of the bacterial cell membrane.

  • Biofilm Disruption: NO has been shown to be effective against bacteria within biofilms, a protective matrix that often confers antibiotic resistance.

The ability of nitric oxide to potentiate the effects of conventional antibiotics is an area of active research, with studies suggesting it can increase bacterial susceptibility to various drug classes.

Hypothetical Synergy: A Dual-Pronged Attack

While direct experimental evidence for the synergy between Sulfamethoxazole and a nitric oxide donor is not yet available in the scientific literature, a hypothetical mechanism for their combined action can be proposed based on their distinct modes of action.

By simultaneously targeting folic acid synthesis (Sulfamethoxazole) and inflicting widespread damage to DNA, proteins, and the cell membrane (nitric oxide), a combination therapy could prove highly effective. This dual assault could lead to a bactericidal effect at lower concentrations of each agent, potentially reducing the risk of dose-dependent side effects and slowing the emergence of resistance.

Quantitative Data Summary

As there are no direct studies on "this compound," a quantitative comparison of its performance is not possible. However, the following tables summarize the typical antibacterial activity of Sulfamethoxazole against common pathogens and the antimicrobial concentrations of a common nitric oxide donor, S-nitroso-N-acetyl-DL-penicillamine (SNAP), from existing literature. This data provides a baseline for designing future synergistic studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)
Escherichia coli1 - >1024
Staphylococcus aureus2 - >1024
Streptococcus pneumoniae8 - >1024
Haemophilus influenzae0.5 - 32

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Table 2: Antimicrobial concentrations of the Nitric Oxide donor SNAP against various bacterial strains.

Bacterial StrainEffective Concentration Range (mM)
Pseudomonas aeruginosa0.5 - 2
Staphylococcus aureus0.5 - 1
Escherichia coli1 - 2

Note: The effective concentration of NO donors depends on the rate of NO release and the experimental conditions.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Sulfamethoxazole can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh overnight culture.

  • Drug Dilution: A two-fold serial dilution of Sulfamethoxazole is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

To assess the potential synergistic effect of Sulfamethoxazole and a nitric oxide donor, a checkerboard microdilution assay can be performed.

  • Plate Setup: A 96-well plate is set up with serial dilutions of Sulfamethoxazole along the x-axis and a nitric oxide donor (e.g., SNAP) along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 is typically considered synergistic.

Measurement of Nitric Oxide Release

The release of nitric oxide from a donor compound can be quantified using a chemiluminescence nitric oxide analyzer.

  • Sample Preparation: The NO donor is dissolved in a suitable buffer at a specific concentration.

  • Analysis: The solution is placed in the analyzer's reaction chamber, and the amount of NO released over time is measured.

  • Data Acquisition: The instrument records the NO concentration in parts per billion (ppb) or parts per million (ppm), which can be converted to molar concentrations.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of Sulfamethoxazole and nitric oxide, as well as a conceptual representation of their potential synergistic interaction.

Sulfamethoxazole_Mechanism cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Enzymatic Conversion Bacterial_Growth Bacterial Growth Inhibition Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Sulfamethoxazole->Bacterial_Growth Results in Folic_Acid_Pathway Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid_Pathway

Caption: Mechanism of action of Sulfamethoxazole.

Nitric_Oxide_Mechanism cluster_0 Bacterial Cell NO_Donor Nitric Oxide (NO) Donor NO Nitric Oxide (NO) NO_Donor->NO Releases DNA DNA Damage NO->DNA Enzymes Enzyme Inactivation NO->Enzymes Membrane Membrane Disruption NO->Membrane Bacterial_Death Bacterial Cell Death NO->Bacterial_Death Leads to

Caption: Antimicrobial mechanisms of Nitric Oxide.

Synergistic_Mechanism Sulfamethoxazole Sulfamethoxazole Folate_Synthesis Inhibition of Folic Acid Synthesis Sulfamethoxazole->Folate_Synthesis NO_Donor NO Donor Cellular_Damage Multi-target Cellular Damage NO_Donor->Cellular_Damage Synergistic_Effect Potential Synergistic Bactericidal Effect Folate_Synthesis->Synergistic_Effect Cellular_Damage->Synergistic_Effect

Caption: Hypothetical synergistic action.

References

New Sulfamethoxazole Derivatives Show Promise in Combating Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of sulfamethoxazole derivatives is demonstrating significant potential in the ongoing battle against antibiotic resistance. Recent in vitro studies reveal that these novel compounds exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases comparable to established antibiotics. This guide provides an objective comparison of the performance of these new derivatives against existing antibiotics, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulfamethoxazole, a widely used sulfonamide antibiotic, has been a cornerstone in treating various bacterial infections.[1][2] Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking this pathway, sulfamethoxazole impedes the production of essential components for DNA and protein synthesis, thereby inhibiting bacterial growth.[3][4] However, the emergence of resistance has limited its efficacy.

To address this challenge, researchers have been actively synthesizing and evaluating new sulfamethoxazole derivatives. These modifications aim to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This guide summarizes the available data on the in vitro activity of recently developed sulfamethoxazole derivatives and benchmarks them against commonly used antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline.

Performance Benchmark: Sulfamethoxazole Derivatives vs. Established Antibiotics

The antimicrobial efficacy of newly synthesized sulfamethoxazole derivatives has been evaluated against common bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency where lower values signify greater efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) against Staphylococcus aureus

CompoundS. aureus StrainMIC (µg/mL)Reference
New Sulfamethoxazole Derivatives
Derivative 1 (Compound 12)S. aureus20[5]
Derivative 2 (Compound 12)S. aureus22[1]
Existing Antibiotics
SulfamethoxazoleS. aureus ATCC 25923>1024[6]
CiprofloxacinS. aureus ATCC 259230.5[1]
AmoxicillinS. aureus ATCC 259230.063[7]
TetracyclineS. aureus ATCC 259230.5 - 2[8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) against Escherichia coli

CompoundE. coli StrainMIC (µg/mL)Reference
New Sulfamethoxazole Derivatives
Derivative 3 (Compound 15)E. coli21[5]
Derivative 4 (Compounds 9 & 12)E. coli18 (inhibition zone)[1]
Existing Antibiotics
SulfamethoxazoleE. coli ATCC 25922>1024[9]
CiprofloxacinE. coli ATCC 259220.004 - 0.016[5][10]
AmoxicillinE. coli ATCC 259222 - 8[9]
TetracyclineE. coli ATCC 259220.5 - 2[5]

The presented data indicates that the new sulfamethoxazole derivatives exhibit promising antibacterial activity, particularly when compared to the parent sulfamethoxazole molecule, which shows high MIC values against these strains. While the efficacy of these derivatives does not yet surpass that of potent, broad-spectrum antibiotics like Ciprofloxacin in all cases, their novel structures offer a potential avenue to circumvent existing sulfonamide resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

Experimental Protocols

The following section details the standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and cytotoxicity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. The broth microdilution method is a widely accepted protocol.[11]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the test compounds (new sulfamethoxazole derivatives and established antibiotics) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water.

  • A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Bacterial Inoculum:

  • The test bacteria (S. aureus and E. coli) are cultured on an appropriate agar medium to obtain isolated colonies.

  • A standardized inoculum is prepared in CAMHB, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A positive control well (bacteria and broth without antibiotic) and a negative control well (broth only) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12]

1. Preparation of Inoculum and Antimicrobial Solutions:

  • A standardized bacterial inoculum is prepared in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.

  • The antimicrobial agents are prepared at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

2. Assay Setup and Sampling:

  • The bacterial inoculum is added to flasks containing the different concentrations of the antimicrobial agent and a growth control flask (without antibiotic).

  • The flasks are incubated at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is withdrawn from each flask.[12]

3. Viable Cell Counting:

  • The collected aliquots are serially diluted in a sterile saline or neutralizing broth.

  • A specific volume of each dilution is plated onto an appropriate agar medium.

  • The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.

4. Data Analysis:

  • The CFU/mL for each time point and concentration is calculated. The results are typically plotted as log10 CFU/mL versus time.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[6]

1. Cell Culture and Seeding:

  • A mammalian cell line (e.g., HeLa, HepG2) is cultured in an appropriate medium.

  • Cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are serially diluted in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells with untreated cells and vehicle controls are included.

3. MTT Addition and Incubation:

  • After a specified exposure time (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

4. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the targeted biological pathway and the general experimental process.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison prep_compounds Prepare Sulfamethoxazole Derivatives & Antibiotics mic_assay MIC Determination (Broth Microdilution) prep_compounds->mic_assay time_kill_assay Time-Kill Kinetic Assay prep_compounds->time_kill_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compounds->cytotoxicity_assay prep_bacteria Prepare Bacterial Inoculum (S. aureus, E. coli) prep_bacteria->mic_assay prep_bacteria->time_kill_assay prep_cells Prepare Mammalian Cell Lines prep_cells->cytotoxicity_assay analyze_mic Compare MIC Values mic_assay->analyze_mic analyze_kinetics Determine Bactericidal/ Bacteriostatic Activity time_kill_assay->analyze_kinetics analyze_toxicity Calculate IC50 Values (Selectivity Index) cytotoxicity_assay->analyze_toxicity conclusion Overall Performance Assessment analyze_mic->conclusion analyze_kinetics->conclusion analyze_toxicity->conclusion Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DNA_RNA_Amino_Acids DNA, RNA, and Amino Acid Synthesis Tetrahydrofolic_Acid->DNA_RNA_Amino_Acids DHPS->Dihydrofolic_Acid Glutamate DHFR->Tetrahydrofolic_Acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Inhibition Inhibition->DHPS Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.